tert-Butyl (5-bromoquinolin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-bromoquinolin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-7-9-10(15)5-4-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCWVKIEPTNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167097 | |
| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-06-0 | |
| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
tert-Butyl (5-bromoquinolin-2-yl)carbamate is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural architecture, featuring a quinoline core, a strategically positioned bromine atom, and a Boc-protected amine, makes it a highly versatile scaffold for the synthesis of a diverse array of biologically active molecules. The quinoline moiety itself is a "privileged structure," frequently found in approved drugs and clinical candidates, underscoring the therapeutic potential of its derivatives.[1][2]
The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function provides stability during synthetic manipulations and can be readily removed under acidic conditions to liberate the free amine for further functionalization. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the accurate characterization of its derivatives.
Core Properties
| Property | Value | Source |
| CAS Number | 1414959-06-0 | [3] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [4] |
| Molecular Weight | 323.19 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly reported, but related carbamates have melting points ranging from 87-145 °C.[5][6] | N/A |
| Solubility | Predicted to be soluble in organic solvents like methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water.[7][8] | N/A |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The nine protons of the tert-butyl group will appear as a sharp singlet around δ 1.5 ppm. The NH proton of the carbamate will likely be a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbons of the quinoline ring, the carbonyl carbon of the carbamate (around δ 150-155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the three equivalent methyl carbons of the tert-butyl group (around δ 28 ppm).[9]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the carbamate carbonyl group is expected in the range of 1700–1750 cm⁻¹. N-H stretching of the carbamate should appear around 3200-3400 cm⁻¹. C-N stretching and C-O stretching bands are also anticipated.[10]
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for all bromine-containing fragments.
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the synthesis of the precursor, 2-amino-5-bromoquinoline, followed by the protection of the amino group with a Boc group.
Synthesis of 2-Amino-5-bromoquinoline
The precursor, 2-amino-5-bromoquinoline, can be synthesized from 2-aminoquinoline via bromination.
Experimental Protocol: Synthesis of 2-Amino-5-bromoquinoline
Materials:
-
2-Aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminoquinoline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-5-bromoquinoline by recrystallization or column chromatography.
Boc Protection of 2-Amino-5-bromoquinoline
The protection of the 2-amino group is a crucial step to prevent its interference in subsequent reactions. The use of di-tert-butyl dicarbonate (Boc₂O) is a common and efficient method for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-bromoquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP))
-
A suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂))
Procedure:
-
Dissolve 2-amino-5-bromoquinoline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization to obtain the final product.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the bromine atom at the 5-position, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the quinoline ring.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromoquinoline with an amine in the presence of a palladium catalyst and a base. This is a valuable tool for synthesizing derivatives with diverse amino functionalities at the 5-position.
Caption: Key cross-coupling reactions of the title compound.
Applications in Medicinal Chemistry
The versatility of this compound as a synthetic intermediate has led to its use in the development of various therapeutic agents, particularly in the area of oncology.
Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. The quinoline scaffold is a common feature in many kinase inhibitors, and derivatives of this compound can be elaborated to target specific kinases. The ability to introduce a wide range of substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its straightforward synthesis, coupled with the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse libraries of quinoline derivatives. This in-depth technical guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, highlighting its significance for researchers and scientists in the field of drug discovery and development.
References
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Supporting Information. 1 - Supporting Information. [Link]
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ChemBK. tert-butyl carbamate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. [Link]
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SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
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ResearchGate. Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.[Link]
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-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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Semantic Scholar. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. [Link]
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National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
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PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
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National Institutes of Health. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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PubChemLite. Tert-butyl n-(5-bromo-2-methylpentan-2-yl)carbamate. [Link]
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National Institutes of Health. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
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National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
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Autechaux. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9. [Link]
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-
PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]
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PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]
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Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?[Link]
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Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
ResearchGate. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. [Link]
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National Institutes of Health. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. [Link]
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National Institute of Standards and Technology. Butyl carbamate. [Link]
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PubChemLite. Tert-butyl n-(5-bromo-2-chloropyrimidin-4-yl)carbamate. [Link]
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National Institutes of Health. tert-Butyl carbamate. [Link]
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Navigating the Synthesis and Application of tert-Butyl (5-bromoquinolin-2-yl)carbamate: A Technical Guide for Researchers
Central Islip, NY – January 1, 2026 – In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid structure and versatile substitution patterns allow for the precise orientation of pharmacophoric elements, leading to interactions with a wide array of biological targets. Within this privileged class of heterocycles, tert-Butyl (5-bromoquinolin-2-yl)carbamate, identified by its CAS number 1414959-06-0, has emerged as a key intermediate. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound, from its synthesis and chemical properties to its strategic application in the synthesis of complex bioactive molecules.
Core Chemical Attributes and Strategic Importance
At its core, this compound is a bifunctional molecule designed for sequential, controlled chemical transformations. The presence of a bromine atom at the 5-position and a Boc-protected amine at the 2-position offers orthogonal reactivity, a critical feature in multi-step synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1414959-06-0 | Parchem[1] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | ChemicalBook[2] |
| Molecular Weight | 323.19 g/mol | ChemicalBook[2] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structure |
The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality serves a dual purpose. Firstly, it deactivates the amino group towards electrophilic reagents, preventing unwanted side reactions. Secondly, its lability under acidic conditions allows for its strategic removal at a later synthetic stage to unmask the amine for further functionalization. The bromine atom at the 5-position is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This strategic placement allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents into the quinoline core.
Synthesis of this compound: A Rationale-Driven Approach
The synthesis of this compound can be logically approached from commercially available 2-amino-5-bromoquinoline. The key transformation is the selective protection of the amino group.
Experimental Protocol: Boc Protection of 2-Amino-5-bromoquinoline
This protocol is a representative procedure based on established methods for the Boc protection of aminoquinolines.
Materials:
-
2-Amino-5-bromoquinoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-bromoquinoline (1.0 eq) in anhydrous THF or DCM (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature. The choice of a slight excess of (Boc)₂O ensures complete conversion of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted (Boc)₂O and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Rationale for Experimental Choices:
-
Solvent: Anhydrous THF or DCM are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Base: Triethylamine acts as a scavenger for the acidic byproduct generated during the reaction. DMAP is a more potent acylation catalyst and can be used in smaller quantities to accelerate the reaction.
-
Purification: The use of silica gel chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.
The Strategic Utility in Drug Discovery: A Gateway to Novel Chemical Space
The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.
This strategic functionalization allows for the rapid generation of libraries of compounds for screening against various biological targets. For instance, the quinoline scaffold is a known pharmacophore in a number of kinase inhibitors. By utilizing this compound, medicinal chemists can systematically explore the SAR of the 5-position of the quinoline ring to optimize potency and selectivity against a specific kinase.
Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor
A plausible application of this intermediate is in the synthesis of inhibitors targeting protein kinases, which are often implicated in cancer and inflammatory diseases.
Step 1: Suzuki Coupling
The bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki coupling reaction. This is a powerful method for constructing biaryl systems, which are common motifs in kinase inhibitors.
Experimental Protocol: Suzuki Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, Toluene) with water
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Solvent and Degassing: Add the solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Step 2: Boc Deprotection
Following the introduction of the desired substituent at the 5-position, the Boc group can be removed to reveal the 2-amino group.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in DCM.
-
Acid Addition: Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free amine is required, a basic workup can be performed.
The resulting 2-amino-5-aryl/heteroaryl-quinoline can then be further elaborated, for example, by acylation or alkylation, to complete the synthesis of the target molecule.
Conclusion
This compound is a strategically designed building block that offers a reliable and versatile entry point for the synthesis of a wide range of functionalized quinoline derivatives. Its orthogonal protecting group and reactive bromine handle make it an invaluable tool for medicinal chemists in the exploration of novel chemical space and the development of new therapeutic agents. The protocols and rationale outlined in this guide are intended to provide a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic endeavors.
References
Sources
An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate: Chemical Structure and Synthesis
This guide provides a comprehensive technical overview of tert-butyl (5-bromoquinolin-2-yl)carbamate, a key intermediate in medicinal chemistry and drug development. We will delve into its chemical structure, properties, and a detailed, field-proven synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights into the preparation and handling of this important molecule.
Introduction and Significance
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific substitution pattern of this compound, featuring a bromine atom at the 5-position and a Boc-protected amine at the 2-position, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the Boc-protected amine allows for controlled manipulation of the 2-amino group, a common pharmacophore.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinoline ring system. A bromine atom is attached to the C5 position of the quinoline ring, and a tert-butoxycarbonyl (Boc) protected amine group is at the C2 position.
Molecular Structure:
Inaccurate diagram due to tool limitations. A proper 2D chemical structure diagram is recommended for accurate representation.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1414959-06-0 | [1][2][3] |
| Molecular Formula | C14H15BrN2O2 | [4] |
| Molecular Weight | 323.19 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of the title compound is a two-step process that begins with the preparation of the key intermediate, 5-bromoquinolin-2-amine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis of 5-bromoquinolin-2-amine (Precursor)
Reaction Scheme:
Figure 1. Proposed synthetic pathway to 5-bromoquinolin-2-amine.
Experimental Protocol: Synthesis of 5-Bromoquinoline (Sandmeyer Reaction)
This protocol is adapted from a procedure for the synthesis of 5-bromoquinoline.[5]
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminoquinoline (1 equivalent) in a mixture of 48% hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.
-
Heat this solution to 70-80 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating and stirring the mixture for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromoquinoline.
-
Note on the Synthesis of 5-Bromoquinolin-2-amine: The subsequent amination of 5-bromoquinoline at the 2-position (Chichibabin reaction) can be challenging and may result in a mixture of products. A more direct and regioselective synthesis of 5-bromoquinolin-2-amine would be a valuable contribution to the field. For the purpose of this guide, we will proceed with the assumption that 5-bromoquinolin-2-amine has been successfully synthesized and purified.
Boc Protection of 5-bromoquinolin-2-amine
The protection of the 2-amino group of 5-bromoquinolin-2-amine as a tert-butyl carbamate is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is the most common and efficient method.[6][7][8][9][10]
Reaction Scheme:
Note: The images are illustrative placeholders.
Experimental Protocol: Boc Protection
-
Reaction Setup:
-
To a solution of 5-bromoquinolin-2-amine (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask, add a base such as triethylamine (1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the solution at room temperature.
-
-
Addition of Boc Anhydride:
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like THF or dichloromethane are chosen to prevent side reactions with the highly reactive Boc anhydride.
-
Base: A non-nucleophilic base like triethylamine is used to neutralize the acid generated during the reaction without competing with the amine for the Boc anhydride. DMAP is a highly effective acylation catalyst that can significantly accelerate the reaction.
-
Stoichiometry: A slight excess of Boc anhydride is used to ensure complete conversion of the starting amine.
-
Temperature: The reaction is typically carried out at room temperature as it is generally efficient and exothermic control is not a major concern on a laboratory scale.
Characterization
As of the writing of this guide, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is limited. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.
Expected ¹H NMR Spectral Features:
-
A singlet in the region of 1.5-1.6 ppm corresponding to the nine protons of the tert-butyl group.
-
A series of aromatic protons in the quinoline region (7.0-8.5 ppm), with coupling patterns consistent with the 2,5-disubstituted quinoline ring system.
-
A broad singlet for the N-H proton of the carbamate group, which may be exchangeable with D₂O.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. The synthetic route outlined in this guide, involving the preparation of 5-bromoquinolin-2-amine followed by Boc protection, provides a practical approach for its synthesis. While a direct and high-yielding synthesis of the precursor amine remains an area for further research, the methodologies presented here offer a solid foundation for obtaining this important building block. As with any chemical synthesis, proper safety precautions and thorough characterization of all intermediates and the final product are essential.
References
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(5-BROMOISOQUINOLIN-1-YL)CARBAMATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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- 10. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (5-bromoquinolin-2-yl)carbamate is a halogenated quinoline derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily owing to the versatile reactivity of the quinoline scaffold and the utility of the carbamate functional group. The presence of a bromine atom at the 5-position of the quinoline ring offers a strategic site for further functionalization through various cross-coupling reactions, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, aimed at professionals in research and drug development.
Molecular Profile
The accurate characterization of a chemical compound is fundamental to its application in research and development. The key molecular identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1414959-06-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | N/A |
| Molecular Weight | 323.19 g/mol | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(Br)C=C2 | N/A |
| InChIKey | Not available | N/A |
Synthesis and Mechanism
The synthesis of this compound typically involves the introduction of a Boc-protected amine group onto a pre-functionalized 5-bromoquinoline core. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed journals, the synthesis can be approached through established methods for carbamate formation.
General Synthetic Approach:
A common strategy for the synthesis of N-aryl carbamates involves the reaction of an amino-substituted aromatic compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. Therefore, a plausible synthetic route for this compound would start from 2-amino-5-bromoquinoline.
Reaction Scheme:
A plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol based on standard procedures for Boc protection of aminoarenes. This protocol should be optimized and validated for the specific synthesis of this compound.
-
Reaction Setup: To a solution of 2-amino-5-bromoquinoline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for example, triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Applications in Drug Discovery and Medicinal Chemistry
Carbamates are a prevalent structural motif in a wide array of therapeutic agents due to their favorable chemical and metabolic stability, as well as their ability to participate in hydrogen bonding interactions with biological targets.[5] The tert-butyl carbamate moiety, in particular, is a widely used protecting group for amines in organic synthesis, facilitating complex molecular constructions.[5]
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of bioactive molecules. The quinoline ring system is a well-established pharmacophore found in numerous drugs with diverse activities, including antimalarial, anticancer, and antibacterial properties.
The bromine atom at the 5-position of the quinoline ring is particularly significant as it provides a handle for introducing further molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this compound could serve as a precursor for the synthesis of novel kinase inhibitors, a class of drugs that often feature substituted heterocyclic scaffolds.
Physicochemical and Spectroscopic Data
-
Appearance: Likely a white to off-white solid.
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[6]
-
Melting Point: Solid at room temperature, with a melting point that would need to be determined experimentally.
Predicted Spectroscopic Data:
While experimental spectra are not available, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the chemical structure.
-
¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The NH proton of the carbamate would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be expected in the range of 150-155 ppm. The aromatic carbons of the quinoline ring would resonate in the region of 110-150 ppm.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined molecular structure, featuring a versatile quinoline core, a reactive bromine handle, and a stable Boc-protecting group, makes it an ideal starting material for the synthesis of novel and complex organic molecules. While detailed experimental data on this specific compound is limited, its synthesis can be achieved through established chemical methodologies. Further research into the applications and biological activity of derivatives synthesized from this compound is warranted and could lead to the discovery of new therapeutic agents.
References
-
ECHO CHEMICAL CO., LTD. This compound. [Link]
-
Alchimica. This compound (1 x 100 mg). [Link]
- Tale, R. H., et al. "A mild and efficient method for the synthesis of tert-butyl carbamates from amines using tert-butyl 2,2,2-trichloroacetimidate." Tetrahedron Letters 44.17 (2003): 3411-3413.
-
PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. [Link]
- Loontjes, J. A., et al. "A convenient one-pot synthesis of N-Boc protected amino acids." Tetrahedron Letters 41.2 (2000): 171-173.
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
- Google Patents.
- Wi, D., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules 28.1 (2023): 2449.
- Bhookya, S., et al. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Journal of the Iranian Chemical Society 14.8 (2017): 1735-1746.
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
- Tella, R., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." Molecules 20.12 (2015): 22004-22045.
- Gottlieb, H. E., et al. "NMR chemical shifts of common laboratory solvents as trace impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515.
-
SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
- Popović-Đorđević, J., et al. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." Medicinal Chemistry 15.6 (2019): 564-582.
-
NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]
-
Pharmaffiliates. CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. [Link]
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- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
Spectroscopic Scrutiny of tert-Butyl (5-bromoquinolin-2-yl)carbamate: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, the quinoline ring system continues to be a privileged motif, integral to a multitude of pharmacologically active agents. The functionalization of this core, for instance, through the introduction of a bromine atom and a carbamate group, as seen in tert-butyl (5-bromoquinolin-2-yl)carbamate, offers a versatile platform for further chemical modification and exploration of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The insights presented herein are targeted towards researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the molecule's spectral signature.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay between the 5-bromoquinoline core and the tert-butyl carbamate moiety is crucial for interpreting its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound would provide detailed information about the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the quinoline ring, the N-H proton of the carbamate, and the highly shielded protons of the tert-butyl group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 1H | H-4 |
| ~7.9 - 7.7 | m | 2H | H-6, H-8 |
| ~7.6 - 7.4 | t | 1H | H-7 |
| ~7.2 - 7.0 | d | 1H | H-3 |
| ~8.5 - 8.3 | s (br) | 1H | N-H |
| ~1.55 | s | 9H | -C(CH₃)₃ |
Causality Behind Predicted Chemical Shifts:
-
Quinoline Protons: The protons on the quinoline ring are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing nature of the bromine atom at the C-5 position and the nitrogen atom within the ring will deshield the adjacent protons, shifting them downfield. The coupling patterns (doublets, triplets, and multiplets) will be indicative of the proton-proton connectivities.
-
Carbamate N-H: The N-H proton of the carbamate group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield region (around δ 1.55 ppm) due to the strong shielding effect of the electron-donating alkyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C=O (carbamate) |
| ~150.0 | C-2 |
| ~148.0 | C-8a |
| ~138.0 | C-4 |
| ~132.0 | C-6 |
| ~129.0 | C-8 |
| ~128.0 | C-4a |
| ~125.0 | C-7 |
| ~118.0 | C-5 |
| ~114.0 | C-3 |
| ~81.0 | -C (CH₃)₃ |
| ~28.3 | -C(C H₃)₃ |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.
-
Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region. The carbon atom attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the nitrogen of the carbamate (C-2) will also be shifted downfield.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 81.0 ppm, while the methyl carbons will resonate at a much higher field (around δ 28.3 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br bonds, as well as the aromatic C-H and C=C stretching vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium, Sharp | N-H Stretch (carbamate) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (tert-butyl) |
| ~1720 - 1700 | Strong | C=O Stretch (carbamate) |
| ~1600 - 1450 | Medium to Strong | C=C and C=N Stretch (quinoline ring) |
| ~1250 - 1200 | Strong | C-O Stretch (carbamate) |
| ~800 - 750 | Strong | C-H Bending (aromatic) |
| ~600 - 500 | Medium | C-Br Stretch |
Interpretation of Key IR Bands:
-
N-H Stretch: A prominent peak in the region of 3400-3200 cm⁻¹ is a clear indicator of the N-H bond in the carbamate group.
-
C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ is characteristic of the carbonyl group in the carbamate linkage. Its exact position can be influenced by conjugation and hydrogen bonding.
-
Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 324/322 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 268/266 | Medium | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 223/221 | Medium | [M - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |
| 143 | Low | [C₉H₅N]⁺ (Quinoline fragment) |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation, often the base peak) |
Analysis of Fragmentation Pattern:
-
Molecular Ion Peak: The presence of a pair of molecular ion peaks at m/z 322 and 324 with an approximate 1:1 intensity ratio is a definitive indicator of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Loss of Isobutylene: A common fragmentation pathway for tert-butyl esters and carbamates is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 266/268.
-
Loss of the Boc Group: Cleavage of the N-C(O) bond can result in the loss of the entire tert-butoxycarbonyl group (101 Da), giving a fragment corresponding to the 2-amino-5-bromoquinoline cation at m/z 221/223.
-
tert-Butyl Cation: The formation of the highly stable tert-butyl cation (m/z 57) is a very common and often the most abundant fragment in the EI-MS of tert-butyl containing compounds.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies.
Synthesis of this compound
A general and reliable method for the synthesis of this compound involves the reaction of 2-amino-5-bromoquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Step-by-Step Protocol:
-
To a solution of 2-amino-5-bromoquinoline (1.0 eq) in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is added a base such as 4-dimethylaminopyridine (DMAP, catalytic amount) or triethylamine (1.1 eq).
-
The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Caption: General synthetic workflow for this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
-
Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted NMR, IR, and MS data, grounded in fundamental principles of spectroscopy, offer a clear and detailed spectral signature for this important synthetic intermediate. This technical guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of novel quinoline-based compounds in the pursuit of new therapeutic agents.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
General information on the synthesis of Boc-protected amines can be found in standard organic chemistry textbooks and protocols. Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Solubility Profile of tert-Butyl (5-bromoquinolin-2-yl)carbamate: A Framework for Characterization and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (5-bromoquinolin-2-yl)carbamate is a heterocyclic compound with significant potential as a key intermediate in medicinal chemistry and organic synthesis. Its utility in these fields is fundamentally governed by its physicochemical properties, most notably its solubility in organic solvents. Solubility dictates the choice of reaction media, purification strategies, and the feasibility of formulation development. This technical guide addresses the current landscape of knowledge regarding the solubility of this compound. In the absence of extensive published quantitative data, this document provides a robust framework based on first principles of chemical structure, analysis of analogous compounds, and detailed, field-proven experimental protocols. It is designed to empower researchers to predict, experimentally determine, and effectively utilize the solubility characteristics of this compound for successful research and development outcomes.
Introduction: The Critical Role of Solubility
The compound this compound (CAS 1414959-06-0) belongs to a class of substituted quinolines that are pivotal building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry[1]. The quinoline core is a well-established scaffold in drug discovery, while the bromo-substituent offers a reactive handle for cross-coupling reactions, and the tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amino functionality. The efficiency of synthetic steps involving this intermediate, its purification via crystallization, and its potential formulation are all critically dependent on its solubility profile. A comprehensive understanding of how it behaves in various organic solvents is therefore not merely academic but a prerequisite for practical application.
Molecular Structure Analysis and Solubility Prediction
To understand the solubility of this compound, we must first dissect its molecular structure and consider the contribution of each functional group to its overall polarity and intermolecular interactions.
-
Quinoline Core : This bicyclic aromatic heterocycle is largely nonpolar and hydrophobic, suggesting solubility in aromatic and chlorinated solvents. The nitrogen atom introduces a slight polar character and a potential hydrogen bond acceptor site.
-
Bromo Substituent : The bromine atom at the 5-position increases the molecular weight and polarizability of the molecule. This enhances van der Waals forces and can improve solubility in nonpolar and moderately polar solvents like dichloromethane.
-
tert-Butyl Carbamate (Boc-NH-) Group : This is the most influential group regarding polarity. The carbamate moiety contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). This functionality imparts a polar character, suggesting solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile[2]. The bulky, nonpolar tert-butyl group, however, increases lipophilicity and may sterically hinder some intermolecular interactions, while generally favoring solubility in less polar organic media[3][4].
Based on this analysis and qualitative data from structurally related compounds like 6-bromoquinoline and other carbamates, a predictive solubility profile can be established[5][6].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | High to Moderate | The polarity of these solvents can interact favorably with the carbamate group, while their organic nature accommodates the quinoline core. Similar bromo-substituted heterocycles show good solubility in these solvents[2][5][7]. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The N-H group can engage in hydrogen bonding with alcohols. However, the large nonpolar scaffold may limit high solubility. Simple carbamates are soluble in alcohols[3]. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic quinoline core should interact well with these solvents via π-π stacking. Similar protecting groups are known to be soluble in benzene[8]. |
| Nonpolar Aliphatic | Hexanes, Petroleum Ether | Low to Insoluble | The overall polarity imparted by the carbamate and quinoline nitrogen is too high for significant interaction with purely aliphatic solvents. Carbamates are generally insoluble in petroleum ether[3][8]. |
| Aqueous | Water | Insoluble | The large, hydrophobic quinoline ring and tert-butyl group dominate, making the molecule poorly soluble in water despite the polar carbamate group. |
Experimental Framework for Solubility Determination
While predictions are valuable, precise and reproducible experimental data is essential for process development and optimization. The following section outlines a comprehensive workflow for determining the solubility of this compound.
Logical Workflow for Solubility Assessment
The systematic process begins with solvent selection and qualitative screening to narrow down suitable candidates, followed by rigorous quantitative determination using a validated analytical method.
Caption: Workflow for systematic solubility determination.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly and efficiently screen the approximate solubility of the target compound across a wide range of organic solvents.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Selection of solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Toluene, Hexane)
Procedure:
-
Preparation : Add approximately 5-10 mg of this compound to a clean, dry vial.
-
Solvent Addition : Add the selected solvent dropwise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.
-
Mixing : After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation : Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification : Categorize the solubility based on the visual outcome:
-
Very Soluble : Dissolves completely in <0.2 mL.
-
Soluble : Dissolves completely in 0.2 - 0.5 mL.
-
Slightly Soluble : Dissolves completely in 0.5 - 1.0 mL.
-
Insoluble : Solid remains undissolved after adding 1.0 mL.
-
Causality and Trustworthiness: This rapid screening method provides a cost-effective way to identify promising solvents for quantitative analysis, saving time and resources. While not precise, it reliably ranks solvents and prevents wasted effort on those in which the compound is clearly insoluble.
Protocol 2: Quantitative Solubility by Shake-Flask Method
Objective: To determine the precise equilibrium (saturation) solubility of this compound in a specific solvent at a controlled temperature. This method is a widely accepted standard for generating reliable solubility data[5].
Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvent(s) (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a flask. "Excess" means adding enough solid so that a significant amount remains undissolved upon reaching equilibrium. This is a critical step to ensure saturation.
-
Add a known volume of the selected solvent to the flask.
-
Seal the flask tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). The goal is to ensure the concentration of the dissolved solid in the liquid phase is no longer changing. Running parallel experiments and measuring the concentration at different time points (e.g., 12, 24, 36, 48h) can validate that equilibrium has been reached.
-
-
Sampling :
-
After equilibration, stop the agitation and allow the undissolved solid to settle for at least 1 hour in the temperature-controlled environment.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
-
Analysis and Quantification :
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of the compound. The use of a specific, validated analytical method is the cornerstone of a trustworthy protocol.
-
-
Calculation :
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility is expressed in appropriate units, such as mg/mL, g/100 mL, or mol/L.
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Data Application in Research and Development
The quantitative solubility data generated through the protocols above is immediately applicable to several key areas:
-
Synthetic Chemistry : Selection of an optimal reaction solvent that can dissolve reactants sufficiently while being compatible with the reaction conditions.
-
Purification : Designing efficient crystallization processes by identifying solvent/anti-solvent systems. A good crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature.
-
Formulation Science : For compounds intended for biological testing, solubility data is the first step in developing a suitable delivery vehicle, as poor solubility is a major hurdle in drug development[9].
-
Predictive Modeling : Experimentally determined solubility data for this and related compounds can be used to train and refine in-silico predictive models, which can accelerate the discovery process for new chemical entities[10][11].
Conclusion
References
-
Solubility of Things. (n.d.). Carbamate. Retrieved from [Link]
-
Kopru, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). tert-butyl carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Computed values for prediction parameters of quinoline. Retrieved from [Link]
-
Catalent. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]
-
Zhang, F., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health (NIH). Retrieved from [Link]
-
Avdeef, A., et al. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. National Institutes of Health (NIH). Retrieved from [Link]
-
ResearchGate. (2014). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. Retrieved from [Link]
-
arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]
-
Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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- 2. acgpubs.org [acgpubs.org]
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- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Buy tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate (EVT-13383595) [evitachem.com]
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- 9. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
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- 11. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
tert-Butyl (5-bromoquinolin-2-yl)carbamate physical and chemical properties
An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the strategic manipulation of molecular frameworks is paramount. Heterocyclic compounds, particularly those containing the quinoline scaffold, are of immense interest due to their prevalence in biologically active molecules. The tert-butyl carbamate (Boc) protecting group, in turn, is a cornerstone of amine chemistry, enabling precise and high-yielding transformations. This guide provides a comprehensive technical overview of this compound, a versatile building block that combines these key features. We will delve into its physical and chemical properties, a robust synthetic protocol, its reactivity, and its potential applications, offering a valuable resource for researchers and professionals in the chemical sciences.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, application, and the design of experimental protocols. While extensive experimental data for this compound is not widely published, its key identifiers and predicted properties are summarized below.
| Property | Value | Source |
| CAS Number | 1414959-06-0 | [1] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | Calculated |
| Molecular Weight | 323.19 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[2] | Inferred from similar compounds |
| Melting Point | Not available in public literature; requires experimental determination. | - |
| Boiling Point | Not available in public literature; likely to decompose at high temperatures. | - |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the primary amine of 2-amino-5-bromoquinoline using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard and highly efficient method for the introduction of the Boc protecting group.[3][4][5]
Proposed Synthetic Protocol
This protocol is based on well-established procedures for the N-tert-butoxycarbonylation of amino-heterocycles.[3][5]
Reactants:
-
2-Amino-5-bromoquinoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromoquinoline (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the acidic proton of the carbamic acid intermediate.
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often exothermic, so slow addition may be necessary to control the temperature.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Rationale for Experimental Choices
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: (Boc)₂O can react with water, so an anhydrous solvent ensures the reagent is available for the desired reaction with the amine.
-
Base: The presence of a base like triethylamine is crucial to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion.[4][5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Handling
The reactivity of this compound is dominated by two key structural features: the acid-labile Boc-protecting group and the reactive C-Br bond on the quinoline ring.
Deprotection of the Boc Group
The tert-butoxycarbonyl group is readily cleaved under acidic conditions.[6] This is a significant advantage in multi-step synthesis as it allows for the selective unmasking of the amine functionality.
-
Reagents: Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an alcohol or dioxane are commonly used.[5][6]
-
Mechanism: The acid protonates the carbamate, leading to the elimination of the stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.[4]
Reactions at the Bromine Position
The bromine atom at the 5-position of the quinoline ring is a versatile handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium or copper catalyst.
Reactivity Overview Diagram
Caption: Key reactive sites and transformations.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral features for this compound based on its structure.
| Technique | Expected Features |
| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A series of aromatic protons in the quinoline ring system, with chemical shifts and coupling patterns characteristic of the 2,5-disubstituted quinoline.- A broad singlet for the N-H proton of the carbamate. |
| ¹³C NMR | - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.- A signal at ~80 ppm for the quaternary carbon of the tert-butyl group.- A signal for the carbamate carbonyl carbon at ~153 ppm.- A set of signals in the aromatic region corresponding to the carbons of the bromoquinoline core. |
| IR Spectroscopy | - An N-H stretching vibration around 3300-3400 cm⁻¹.- A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C=C and C=N stretching vibrations characteristic of the quinoline ring. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).- Fragmentation may involve the loss of the tert-butyl group or isobutylene. |
Applications in Research and Development
The structure of this compound makes it a highly valuable intermediate in several areas of chemical research:
-
Medicinal Chemistry: Quinolines are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. This compound serves as a key starting material for the synthesis of novel quinoline derivatives as potential therapeutic agents. The Boc-protected amine allows for selective reactions at other positions before revealing the amine for further elaboration.
-
Organic Synthesis: As a bifunctional molecule, it allows for orthogonal chemical modifications. The bromine atom can be used in cross-coupling reactions to build molecular complexity, while the protected amine can be deprotected and reacted in a subsequent step.
-
Materials Science: Quinoline-based compounds have applications in organic electronics and as fluorescent probes. The ability to functionalize this molecule at both the 2- and 5-positions opens up possibilities for the synthesis of novel materials with tailored properties.
Conclusion
This compound is a strategically important synthetic intermediate that provides access to a diverse range of functionalized quinoline derivatives. Its synthesis is straightforward using standard amine protection chemistry, and its reactivity is well-defined, allowing for selective transformations at either the protected amine or the bromo-substituted position. While detailed experimental data on its physical properties are yet to be widely reported, its utility as a building block in medicinal chemistry, organic synthesis, and materials science is clear. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile compound into their synthetic endeavors.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Protection and Deprotection [ms.bzchemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Utility of tert-Butyl (5-bromoquinolin-2-yl)carbamate: A Medicinal Chemist's Guide to a Privileged Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a particularly strategic building block: tert-butyl (5-bromoquinolin-2-yl)carbamate . We will dissect the rationale behind its design, provide detailed protocols for its synthesis and subsequent elaboration, and showcase its application in the synthesis of kinase inhibitors, a critical class of modern therapeutics. This document is intended to be a practical resource, blending established synthetic methodologies with the strategic insights required for contemporary drug discovery.
Introduction: The Architectural Logic of a Versatile Building Block
The efficacy of this compound as a synthetic intermediate is not accidental; it is a product of deliberate chemical design. Each component of its structure serves a distinct and strategic purpose in the context of medicinal chemistry and process development.
-
The Quinoline Core : This bicyclic aromatic system provides a rigid and planar scaffold that can effectively present substituents for interaction with biological targets.[3] Its nitrogen atom can act as a hydrogen bond acceptor, a common feature in ligand-protein interactions. The quinoline ring system is found in numerous FDA-approved drugs, particularly kinase inhibitors, underscoring its "druggability" and favorable pharmacokinetic properties.[3]
-
The 2-Amino Group (Boc-Protected) : The 2-aminoquinoline moiety is a key pharmacophore in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding site of the kinase. The tert-butoxycarbonyl (Boc) group serves as a robust and versatile protecting group for this amine.[4][5] It deactivates the nucleophilicity of the amine, preventing unwanted side reactions during subsequent synthetic manipulations, particularly palladium-catalyzed cross-coupling reactions.[5] Its facile removal under acidic conditions makes it an ideal choice for multi-step syntheses.
-
The 5-Bromo Substituent : The bromine atom at the 5-position is the linchpin of this building block's versatility. It provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] This allows for the controlled and regioselective introduction of a wide array of substituents, enabling extensive exploration of the structure-activity relationship (SAR) at this position.
The strategic combination of these three elements creates a building block that is stable, versatile, and primed for the efficient construction of complex molecular architectures.
A [label="this compound"]; B [label="Quinoline Scaffold\n(Rigid, Privileged Core)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Boc-Protected Amine\n(Masked H-Bond Donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="5-Bromo Group\n(Reactive Handle for C-C/C-N Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -- B [label="- Provides 3D geometry\n- Interacts with target"]; A -- C [label="- Prevents side reactions\n- Easily deprotected"]; A -- D [label="- Enables diversification\n- Key for SAR studies"]; }
Figure 1: Strategic components of the title building block.
Synthesis of the Core Building Block
The synthesis of this compound is a straightforward procedure starting from the commercially available 5-bromo-2-aminoquinoline. The reaction involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Boc Protection of 5-bromo-2-aminoquinoline
This protocol is a standard method for the N-tert-butoxycarbonylation of an aromatic amine.[4][5]
Materials:
-
5-bromo-2-aminoquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-aminoquinoline (1.0 eq.) in THF.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
| Reactant | Equivalents | Purpose |
| 5-bromo-2-aminoquinoline | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate | 1.1 | Boc Protecting Agent |
| Triethylamine | 1.2 | Base to neutralize acid byproduct |
| THF | - | Solvent |
Table 1: Reagents for the synthesis of this compound.
Application in Cross-Coupling Reactions: The Gateway to Molecular Diversity
The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The 5-bromo position serves as a versatile anchor point for the introduction of various substituents, allowing for the rapid generation of libraries of compounds for SAR studies.
sub [label="tert-Butyl\n(5-bromoquinolin-2-yl)carbamate", fillcolor="#FBBC05", fontcolor="#202124"];
sub -> suzuki [label="Suzuki\nCoupling"]; sub -> hartwig [label="Buchwald-Hartwig\nAmination"]; sub -> sono [label="Sonogashira\nCoupling"];
suzuki [label="Aryl/Heteroaryl\nBoronic Acid\n(Pd Catalyst, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hartwig [label="Amine/Aniline\n(Pd Catalyst, Base, Ligand)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sono [label="Terminal Alkyne\n(Pd/Cu Catalysts, Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
prod_suzuki [label="5-Aryl/Heteroaryl\nQuinoline Derivative"]; prod_hartwig [label="5-Amino\nQuinoline Derivative"]; prod_sono [label="5-Alkynyl\nQuinoline Derivative"];
suzuki -> prod_suzuki; hartwig -> prod_hartwig; sono -> prod_sono; }
Figure 2: Cross-coupling reactions of the title building block.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[8][9][10]
Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions. Palladium catalysts with phosphine ligands are commonly employed. The base is required to activate the boronic acid for transmetalation to the palladium center.[9] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling This is a general procedure adaptable for various arylboronic acids.[11][12]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.) or another suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq.)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Efficient for C(sp²)-C(sp²) bond formation |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/Water | Solubilizes both organic and inorganic reagents |
| Temperature | 90-100 °C | Provides thermal energy to overcome activation barriers |
Table 2: Typical conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2][6]
Causality Behind Experimental Choices: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine.
Experimental Protocol: Buchwald-Hartwig Amination This is a general procedure for the coupling with anilines or other amines.[1][13]
Materials:
-
This compound
-
Aniline or other amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos or another suitable ligand (0.08 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene or 1,4-dioxane
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous solvent and seal the vial.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Bulky ligand promotes reductive elimination |
| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation |
| Solvent | Toluene | High-boiling, aprotic solvent |
| Atmosphere | Inert | Protects the Pd(0) catalyst from oxidation |
Table 3: Typical conditions for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][14][15]
Causality Behind Experimental Choices: This reaction uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt acting as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[7] An amine base, such as triethylamine, is used both as the base and often as the solvent.
Experimental Protocol: Sonogashira Coupling This is a general procedure for the coupling with terminal alkynes.[15][16]
Materials:
-
This compound
-
Terminal alkyne (1.5 eq.)
-
PdCl₂(PPh₃)₂ (0.03 eq.)
-
Copper(I) iodide (CuI) (0.06 eq.)
-
Triethylamine (TEA)
Procedure:
-
To a flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous triethylamine and the terminal alkyne.
-
Heat the reaction to 60-80 °C for 4-16 hours.
-
After completion, cool the mixture, filter off the ammonium salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalysts | PdCl₂(PPh₃)₂ / CuI | Dual catalyst system for C(sp²)-C(sp) bond formation |
| Base/Solvent | Triethylamine | Acts as both base and solvent |
| Temperature | 60-80 °C | Mild conditions to prevent alkyne homocoupling |
Table 4: Typical conditions for Sonogashira coupling.
Structure-Activity Relationship (SAR) and Drug-like Properties
The value of this compound lies in its ability to generate analogues for SAR exploration. For many kinase inhibitors, substitutions at the 5-position of the quinoline ring can significantly impact potency, selectivity, and pharmacokinetic properties.[17]
-
Potency and Selectivity : Introducing aryl or heteroaryl groups at the 5-position via Suzuki coupling can lead to interactions with solvent-exposed regions of the kinase, potentially increasing potency and selectivity.[18]
-
Physicochemical and ADME Properties : The nature of the substituent at the 5-position influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[19][20] For instance, introducing polar groups can improve solubility, while carefully chosen lipophilic groups can enhance cell permeability. Computational tools like SwissADME can be used to predict the drug-likeness and pharmacokinetic profiles of the synthesized derivatives.[19]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactive sites allow for a modular and efficient approach to the synthesis of complex quinoline derivatives. The Boc-protected amine at the 2-position is a key feature for kinase inhibitor synthesis, while the 5-bromo substituent provides a reliable handle for diversification through robust and well-established cross-coupling methodologies. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions, as outlined in this guide, is crucial for leveraging the full potential of this building block in the development of novel therapeutics.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro ADME data and physicochemical parameters. Current topics in medicinal chemistry, 11(4), 382-404. [Link]
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(6), 583-597. [Link]
-
Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 262. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]
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Strekowski, L., & Czarny, A. (1991). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of medicinal chemistry, 34(5), 1769-1776. [Link]
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Venturelli, A., Parenti, M. D., & Musiol, R. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(23), 5727. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Yáñez, M., Ortiz, C., & Jullian, C. (2022). Substituted 2-arylquinoline and 2-methyl-1, 2, 3, 4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(25), 12059-12071. [Link]
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Zhang, J., & Adrián, F. J. (2010). Kinase inhibitors from fragment-based lead discovery. Current topics in medicinal chemistry, 10(7), 679-692. [Link]
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Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]
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Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses, 57, 26. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ACS Publications. (1991). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry. [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
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ResearchGate. (2013). Recent Advances in Sonogashira Reactions. [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
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Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
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NIH. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
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RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
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Semantic Scholar. (n.d.). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-prolifera. [Link]
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NIH. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. [Link]
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ResearchGate. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. [Link]
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The Emerging Therapeutic Potential of tert-Butyl (5-bromoquinolin-2-yl)carbamate Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the landscape of drug discovery.[1] Its presence in a multitude of clinically approved drugs and investigational candidates underscores its remarkable versatility in interacting with diverse biological targets.[2][3] From the potent antimalarial effects of chloroquine to the targeted anticancer activity of modern kinase inhibitors, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[3][4] This guide focuses on a specific, yet promising, subclass: tert-Butyl (5-bromoquinolin-2-yl)carbamate and its derivatives. We will delve into the rationale behind their design, methodologies for their synthesis, and a comprehensive evaluation of their potential biological activities, providing researchers and drug development professionals with a technical foundation for further exploration.
The strategic incorporation of a bromine atom at the 5-position and a tert-butyl carbamate group at the 2-position is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacological properties. The bromine atom, an electron-withdrawing group, can significantly influence the electronic distribution of the quinoline ring, potentially enhancing interactions with biological targets and providing a handle for further synthetic modifications.[1] The tert-butyloxycarbonyl (Boc) protecting group on the 2-aminoquinoline scaffold not only serves as a crucial synthetic intermediate but also introduces a lipophilic moiety that can impact cell permeability and metabolic stability.[5][6]
This in-depth guide will provide a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives, equipping researchers with the necessary knowledge to advance the development of this promising class of compounds.
I. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the target compound, this compound, is a multi-step process that begins with the synthesis of the key intermediate, 2-amino-5-bromoquinoline. This is followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The following protocol is a robust and reproducible method for obtaining the desired product.
Step 1: Synthesis of 2-Amino-5-bromoquinoline
The synthesis of 2-amino-5-bromoquinoline can be achieved through various methods. One common approach involves the bromination of 2-aminoquinoline.
Materials:
-
2-Aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-aminoquinoline (1.0 eq) in dichloromethane (DCM).
-
To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromoquinoline.
Step 2: Boc Protection of 2-Amino-5-bromoquinoline
The protection of the amino group of 2-amino-5-bromoquinoline with a tert-butyloxycarbonyl (Boc) group is a critical step. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and effective method.[7][8][9]
Materials:
-
2-Amino-5-bromoquinoline (from Step 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-5-bromoquinoline (1.0 eq) in CH₂Cl₂.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
II. Potential Biological Activities and Mechanistic Insights
Quinoline derivatives are known to exhibit a wide array of biological activities, and the structural features of this compound suggest its potential in several therapeutic areas, primarily in oncology and infectious diseases.
A. Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives.[3][4] The presence of a bromine atom on the quinoline ring has been shown to enhance antiproliferative activity.[1] For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cells.[4] Similarly, other brominated quinoline derivatives have shown potent inhibitory effects.[10]
Proposed Mechanism of Action:
While the exact mechanism of action for this compound is yet to be elucidated, several plausible targets can be hypothesized based on the activities of related compounds. One of the primary mechanisms by which quinoline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[10]
B. Antimicrobial Activity
Quinoline derivatives have a long history as effective antimicrobial agents. The core structure is present in several antibacterial drugs. The introduction of various substituents can modulate the antimicrobial spectrum and potency. The evaluation of novel quinoline derivatives against a panel of clinically relevant bacterial and fungal strains is a crucial step in assessing their therapeutic potential.
Potential Targets:
The antimicrobial mechanism of quinoline derivatives can vary. Some are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Others may disrupt the bacterial cell membrane or inhibit key metabolic pathways.
III. Experimental Protocols for Biological Evaluation
To ascertain the biological activity of newly synthesized this compound derivatives, a series of standardized in vitro assays are essential. These protocols provide a framework for obtaining reliable and reproducible data.
A. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., HeLa, HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the chosen cancer cell lines to approximately 80% confluency. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. Seed the cells into 96-well plates at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
B. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized this compound derivatives
-
DMSO
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the test compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
IV. Data Presentation and Structure-Activity Relationship (SAR)
While specific biological data for this compound is not yet extensively reported in the public domain, we can infer its potential activity by examining data from structurally related compounds.
Table 1: Anticancer Activity of Representative Bromoquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 | >50 | [4] |
| 6,8-Dibromo-5-nitroquinoline | HeLa | 24.1 | [1] |
| 6,8-Dibromo-5-nitroquinoline | HT29 | 26.2 | [1] |
| 6,8-Dibromo-5-nitroquinoline | C6 | 50.0 | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Role of the Bromo Substituent: The position and number of bromine atoms on the quinoline ring significantly impact the anticancer activity. As seen in Table 1, the presence of multiple bromine atoms, particularly in combination with other electron-withdrawing groups like a nitro group, can lead to potent antiproliferative effects.[1] The bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration, and can also participate in halogen bonding with biological targets.
-
The Carbamate Moiety: The tert-butyl carbamate group at the 2-position serves multiple purposes. In synthetic chemistry, it is a versatile protecting group for the 2-amino functionality, allowing for selective modifications at other positions of the quinoline ring.[5][6] From a medicinal chemistry perspective, the carbamate group can act as a hydrogen bond donor and acceptor, influencing the binding affinity of the molecule to its target. The bulky tert-butyl group can also provide steric hindrance, which may affect selectivity and metabolic stability.
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the known biological activities of related quinoline derivatives, provides a strong rationale for its further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this field.
Future efforts should focus on the synthesis of a diverse library of derivatives by modifying the substituents on the quinoline ring and exploring different carbamate analogues. Comprehensive biological evaluation of these new compounds against a broad panel of cancer cell lines and microbial strains will be crucial for identifying lead candidates. Furthermore, detailed mechanistic studies, including target identification and validation, will be essential for understanding the mode of action and for guiding the optimization of these promising molecules into clinically viable drugs.
VI. References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. (2025). [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Preprints.org. (2024). [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi. (2013). [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. (2018). [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH. (2024). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. (2016). [Link]
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. (2015). [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. (2018). [Link]
-
Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. (2020). [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. (n.d.). [Link]
-
Review on recent development of quinoline for anticancer activities. Elsevier. (2022). [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. (2015). [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. (n.d.). [Link]
-
Biological activity of natural 2-quinolinones. PubMed. (2024). [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. (n.d.). [Link]
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- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Tert-Butyl (5-bromoquinolin-2-yl)carbamate: A Strategic Linchpin in Modern Kinase Inhibitor Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Within the vast landscape of oncology and inflammatory disease research, the targeted inhibition of protein kinases remains a paramount strategy. This guide delves into the specific and strategic role of a key intermediate, tert-Butyl (5-bromoquinolin-2-yl)carbamate , as a pivotal building block in the rational design and synthesis of novel kinase inhibitors. We will dissect its structural components, outline its synthetic utility, and provide field-proven protocols that illustrate its application in developing potent and selective therapeutic candidates. This document is intended for drug discovery professionals seeking to leverage advanced chemical scaffolds for accelerated inhibitor development.
The Quinoline Core: A Privileged Scaffold for Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The 4-anilino-quinazoline and related quinoline cores have emerged as exceptionally effective scaffolds for this purpose.[3] Their success stems from a key structural feature: the nitrogen at position 1 (N-1) of the quinoline ring and an amino group at a nearby position (typically C-2 or C-4) act as a "hinge-binding" motif. This motif forms critical hydrogen bonds with backbone residues of the kinase hinge region (e.g., methionine residues like Met793 in EGFR), anchoring the inhibitor within the ATP pocket and ensuring high-affinity binding.[3]
The strategic derivatization of this core structure is what allows for the fine-tuning of potency and selectivity against specific kinases. This is where this compound becomes an invaluable asset.
Deconstructing the Building Block: this compound
To appreciate its role, we must first understand its constituent parts:
-
The Quinoline Scaffold: Provides the fundamental architecture for ATP-competitive inhibition.
-
The 2-Carbamate Group: This is not the final active moiety. It features a tert-Butyloxycarbonyl (Boc) protecting group . The Boc group is an acid-labile carbamate used extensively in organic synthesis to temporarily mask the reactivity of an amino group.[4][5] Its purpose here is to protect the 2-amino group during initial synthetic steps, preventing unwanted side reactions. It is stable to bases and nucleophiles but can be cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the crucial 2-amino group just before the final inhibitor is complete.[6][7]
-
The 5-Bromo Position: The bromine atom is the key to diversification. It serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a diverse range of substituents at this position, which can be tailored to interact with specific sub-pockets within the kinase active site, thereby driving potency and selectivity.[8]
The combination of a protected hinge-binding element and a reactive handle for diversification makes this compound a highly strategic starting material.
The Strategic Workflow: From Building Block to Potent Inhibitor
The discovery process utilizing this scaffold follows a logical and iterative path. The core strategy is to use the 5-bromo position to explore the chemical space around the quinoline core to identify fragments that enhance binding affinity and selectivity for the target kinase.
Caption: General workflow from the core building block to lead optimization.
Key Experimental Protocols
The following protocols are foundational for utilizing this compound in a drug discovery campaign.
Protocol 4.1: Synthesis of this compound
This two-step process involves the synthesis of the precursor amine followed by Boc protection.
Step 1: Synthesis of 5-Bromoquinolin-2-amine
-
This protocol is a generalized representation. Specific methods for synthesizing the precursor can vary.[9][10][11]
-
To a solution of a suitable quinoline precursor (e.g., 2-chloro-5-bromoquinoline) in an appropriate solvent (e.g., dioxane), add a source of ammonia (e.g., aqueous ammonia) in a sealed pressure vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 120-150°C) for several hours (e.g., 12-24 h).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromoquinolin-2-amine.
Step 2: Boc Protection of 5-Bromoquinolin-2-amine
-
Dissolve 5-bromoquinolin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.[12]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford pure this compound.
Protocol 4.2: Diversification via Suzuki Cross-Coupling
This protocol demonstrates how to modify the 5-bromo position.
-
To a microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat in a microwave reactor at 100-120°C for 20-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-substituted Boc-protected quinoline.
Protocol 4.3: Boc Deprotection to Reveal the Final Inhibitor
This final step unmasks the critical hinge-binding amine.
-
Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of DCM.
-
Add a scavenger, such as triethylsilane or anisole (2.0-5.0 eq), to the solution. Scavengers are crucial to trap the reactive tert-butyl cation generated during deprotection, preventing unwanted alkylation of the product.[6][7]
-
Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the final compound as needed via chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Data Interpretation
The power of using this compound lies in the ability to systematically build a library of analogs and derive meaningful SAR.
Caption: Key modification points on the 2-aminoquinoline scaffold.
The data generated from screening these compounds is typically summarized to guide the next round of synthesis.
Table 1: Illustrative SAR Data for Hypothetical Quinoline-Based Inhibitors
| Compound ID | R Group at Position 5 | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Notes |
| Lead-001 | -Phenyl | 55 | 850 | Modest potency, poor selectivity. |
| Lead-002 | -4-Morpholinophenyl | 5 | 650 | Addition of polar group improves potency and solubility. |
| Lead-003 | -4-(Dimethylamino)phenyl | 2 | 45 | Basic nitrogen interacts with an acidic residue (e.g., Asp), significantly boosting potency and selectivity. |
| Lead-004 | -Thiophen-2-yl | 80 | 900 | Bioisosteric replacement for phenyl, no improvement. |
Data is hypothetical and for illustrative purposes only.
This iterative process of synthesis and testing allows researchers to rapidly converge on a lead candidate with the desired potency, selectivity, and drug-like properties.[13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that embodies key principles of modern drug design. By providing a stable, protected hinge-binding element and a versatile handle for diversification, it enables the efficient exploration of chemical space around a privileged kinase inhibitor scaffold. The systematic application of the workflows described herein allows for the rational development of potent and selective kinase inhibitors, accelerating the journey from a chemical building block to a potential clinical candidate.
References
- Vertex AI Search. tert-Butyloxycarbonyl protecting group - Grokipedia.
- BenchChem. A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).
- MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
- PubMed. Structure activity relationships of quinoline-containing c-Met inhibitors.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
- Chemistry Steps. Boc Protecting Group for Amines.
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Methodological & Application
Suzuki-Miyaura coupling reaction of tert-Butyl (5-bromoquinolin-2-yl)carbamate
An In-Depth Guide to the Suzuki-Miyaura Coupling of tert-Butyl (5-bromoquinolin-2-yl)carbamate
Application Note & Protocol
Introduction: Synthesizing Privileged Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics.[4][5]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and highly valuable substrate: this compound. The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer and antimalarial properties.[6] The ability to functionalize the 5-position of the quinoline ring opens a gateway to vast chemical diversity, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butyl carbamate (Boc) group serves as a stable protecting group for the 2-amino functionality, preventing unwanted side reactions while being readily removable under acidic conditions.[7][8][9]
This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights into parameter optimization, empowering researchers to successfully employ this powerful transformation.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered around a palladium catalyst. The cycle elegantly shuttles the palladium between its Pd(0) and Pd(II) oxidation states to couple an organohalide with an organoboron species.[1][3][10]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound.[10] This step is often rate-limiting and results in a square-planar Pd(II) complex. The reactivity of the halide follows the trend I > Br > Cl, making the bromoquinoline an excellent substrate for this transformation.[11]
-
Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation by a base.[12][13] The base's role is multifaceted and is generally understood to proceed via one of two main pathways:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the Pd(II) center, displacing the halide.[14][15]
-
Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻, OR⁻) first displaces the halide on the Pd(II) complex. The resulting palladium-hydroxide or -alkoxide species then undergoes ligand exchange with the neutral boronic acid.[2][14][15]
-
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the desired C-C bond and the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2][10]
Protocol I: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.
Materials and Reagents
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 325.19 | 325 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 mg | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).[11]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 15-20 minutes. Using a syringe, add the solvent mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously. The reaction is typically complete within 12-18 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting bromoquinoline.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[6]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure coupled product.
Optimizing for Success: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, often hinges on the careful selection of reaction components. The nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, inhibiting its activity.[16] Therefore, a well-chosen ligand and base system is paramount.
Comparative Data for Reaction Conditions
The following table summarizes various conditions that have proven effective for the Suzuki coupling of bromo-N-heterocycles, providing a valuable starting point for optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Notes & Considerations |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | A classic, reliable system for many aryl bromides.[11] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Buchwald ligands like SPhos are excellent for challenging heteroaryl couplings, preventing catalyst inhibition. |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 85 | Often used for its robustness and thermal stability.[4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[12] |
| "Ligand-free" (Pd(OAc)₂) | K₂CO₃ | H₂O/EtOH | 60 | Aqueous conditions can be highly effective and are environmentally benign.[16][17] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient degassing.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere. Use a fresh bottle of catalyst or a more robust precatalyst/ligand system (e.g., a Buchwald palladacycle). Increase the temperature or reaction time.
-
-
Protodeborylation of Boronic Acid:
-
Cause: The boronic acid is unstable under the reaction conditions, leading to its replacement by a hydrogen atom.
-
Solution: Use a milder base (e.g., K₂CO₃ or KF instead of K₃PO₄).[12] Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[1] Use a higher equivalence of the boronic acid (1.5-2.0 eq.).
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxidative coupling of two boronic acid molecules.
-
Solution: This is often promoted by residual oxygen. Improve the degassing procedure significantly.
-
-
Boc Group Cleavage:
-
Cause: The Boc group is generally stable to the basic conditions of the Suzuki reaction.[18] However, prolonged heating or unintended acidic conditions during work-up could cause partial cleavage.
-
Solution: Maintain basic or neutral conditions throughout the reaction and work-up. Avoid strong acids until deprotection is desired.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of complex, biologically relevant molecules. A thorough understanding of the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—is essential for achieving high yields and purity. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully implement this reaction, accelerating the discovery and development of new chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Roy, D., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Mondal, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis. [Link]
-
Semantic Scholar. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Bailey, T. D., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Chen, Y., et al. (2011). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2007). A highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chemistry. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ACS Fall 2025. Palladium N-H N-heterocyclic carbene complexes and their reactivity in Suzuki-Miyaura reactions of aryl chlorides. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]
-
K. C. Nicolaou Research Group. Protecting Groups. Scripps Research. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl (5-bromoquinolin-2-yl)carbamate
Introduction: The Strategic Value of a Functionalized Quinoline Scaffold
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] Its rigid, bicyclic aromatic structure provides a valuable scaffold for positioning functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.
This guide focuses on a particularly versatile building block: tert-butyl (5-bromoquinolin-2-yl)carbamate . This substrate is strategically designed for diversity-oriented synthesis. The bromine atom at the C5 position serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and nitrogen-based substituents.[4] Concurrently, the tert-butoxycarbonyl (Boc)-protected amine at the C2 position offers a latent nucleophile that can be unmasked under mild acidic conditions for subsequent derivatization. This dual functionality makes it an ideal precursor for generating libraries of novel 2-amino-5-substituted quinoline derivatives, a class of compounds with demonstrated antiproliferative activity.[5]
Herein, we provide detailed protocols and mechanistic insights for three pivotal palladium-catalyzed transformations using this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7] Its popularity stems from the operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[8]
Causality of Component Selection
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The choice of ligand can be crucial for optimizing reaction rates and yields.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the organoboron species. It forms a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[8]
-
Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is frequently used to dissolve both the organic substrate and the inorganic base.[6]
Catalytic Cycle Diagram
Sources
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- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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- 5. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Acid-Catalyzed Removal of the Boc Group from tert-Butyl (5-bromoquinolin-2-yl)carbamate
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] Its popularity stems from its ease of installation and, critically, its facile removal under acidic conditions to which many other protecting groups are stable.[1] This application note provides a comprehensive technical guide for the acid-catalyzed deprotection of tert-Butyl (5-bromoquinolin-2-yl)carbamate to yield 2-amino-5-bromoquinoline, a valuable intermediate in the synthesis of pharmacologically active agents.[3][4][5][6][7][8] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical experimental parameters that ensure a high-yielding and clean conversion.
The Strategic Importance of the Boc Group
The Boc group's utility lies in its ability to mask the nucleophilicity and basicity of an amine functional group, thereby preventing unwanted side reactions during subsequent synthetic transformations.[9] Its acid lability is a key feature, allowing for selective deprotection in the presence of other sensitive functionalities.[9][10] Common reagents for Boc removal include strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), often in a suitable organic solvent.[1][10][11]
Mechanistic Insights into Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The generally accepted mechanism proceeds through three key steps, as illustrated below.[9][12]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., TFA or HCl).[9][12] This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.
-
Formation of a Carbamic Acid and tert-Butyl Cation: The protonated intermediate then undergoes cleavage to form a stable tert-butyl cation and a carbamic acid derivative.[9][12]
-
Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and furnishing the free amine.[9][12] Under the acidic reaction conditions, the liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[12]
The formation of the stable tert-butyl cation is a significant thermodynamic driving force for this reaction. This cation can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or potentially polymerize.[12] The evolution of carbon dioxide is also a key indicator of reaction progress.[9]
Sources
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Using tert-Butyl (5-bromoquinolin-2-yl)carbamate in the synthesis of kinase inhibitors
An Application Guide to the Strategic Use of tert-Butyl (5-bromoquinolin-2-yl)carbamate in the Synthesis of Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core structure of numerous biologically active compounds.[1] Its rigid, planar nature and versatile synthetic handles make it an ideal framework for designing targeted therapeutics.[1] In oncology, quinoline derivatives have become a prominent class of kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation.[2][3] Numerous FDA-approved drugs and clinical candidates for various cancers feature this heterocyclic system, underscoring its importance in drug discovery.[3]
This guide focuses on a highly functionalized and strategic building block: This compound . We will explore its application in the synthesis of kinase inhibitors, detailing the rationale behind its design and providing robust protocols for its use in key synthetic transformations.
The Strategic Advantage of this compound
The utility of this reagent lies in the orthogonal reactivity of its key functional groups. A careful analysis of its structure reveals why it is a powerful tool for medicinal chemists.
Figure 1: Key functional regions of the title compound.
-
The Quinoline Core : Serves as the foundational scaffold. Its aromatic system can engage in crucial π-stacking and hydrophobic interactions within the ATP-binding pocket of kinases.[2]
-
C5-Position Bromine : This aryl bromide is an exceptionally versatile synthetic handle. It is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents.[4][5] This position is often used to install moieties that target the solvent-exposed region of the kinase, enhancing potency and selectivity.
-
C2-Position Boc-Protected Amine : The 2-aminoquinoline moiety is a key pharmacophore in many kinase inhibitors, often acting as a hydrogen bond donor to the kinase hinge region. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this position. It is stable to the basic and nucleophilic conditions of many cross-coupling reactions, yet can be cleanly removed under acidic conditions.[6][7] This allows for late-stage functionalization, where the deprotected amine can be acylated or otherwise modified to fine-tune the inhibitor's properties.
This strategic arrangement of functional groups enables a convergent and flexible synthetic approach, as illustrated below.
Figure 2: General synthetic workflow using the title reagent.
Application Protocols
The following sections provide detailed, field-tested protocols for the key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5-position of the quinoline and various boronic acids or esters.[8][9] This is commonly used to introduce aryl or heteroaryl groups that can occupy adjacent hydrophobic pockets in the target kinase.
Rationale for Reagent Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) : A Pd(0) source is required to initiate the catalytic cycle via oxidative addition into the C-Br bond. Pd(dppf)Cl₂ is often preferred for its stability and effectiveness with a range of substrates.
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) : The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.
-
Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) : A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.
-
Reaction Setup : To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere : Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the starting carbamate.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05–0.10 equiv).
-
Reaction : Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–16 hours.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
| Coupling Partner Example | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (10%) | Na₂CO₃ | Toluene/H₂O | 100 | 70-85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ | Dioxane/H₂O | 85 | >90% |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the C5-position with a primary or secondary amine.[4][10] This is a powerful method for introducing functionalities that can act as hydrogen bond donors or acceptors, or to modulate the physicochemical properties of the inhibitor.
Rationale for Reagent Selection:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) : These are stable Pd(II) or Pd(0) sources that form the active catalytic species in situ.[10]
-
Ligand (e.g., XPhos, SPhos, or BINAP) : The choice of phosphine ligand is critical.[11] Sterically hindered, electron-rich ligands like XPhos accelerate the rate-limiting reductive elimination step and stabilize the palladium center, leading to higher yields and broader substrate scope.[12]
-
Base (e.g., NaOt-Bu or K₃PO₄) : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[10] Sodium tert-butoxide is a common and effective choice.
-
Solvent (e.g., Toluene or Dioxane) : Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
-
Reaction Setup : In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry Schlenk flask.
-
Reagent Addition : Add this compound (1.0 equiv) and the desired amine (1.1–1.3 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane.
-
Reaction : Seal the flask and heat to 90–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2–12 hours.
-
Workup :
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the residue by flash column chromatography.
Protocol 3: N-Boc Deprotection
The final key step before late-stage diversification is the removal of the Boc protecting group from the C2-amine. This is reliably achieved under acidic conditions.[6]
Rationale for Reagent Selection:
-
Acid (e.g., Trifluoroacetic Acid (TFA) or HCl in Dioxane) : Strong acids readily protonate the carbamate, leading to its collapse and the release of the free amine along with isobutylene and carbon dioxide.[6][7] TFA is effective and easily removed in vacuo, while a 4M solution of HCl in dioxane is also a standard, commercially available reagent.[13]
-
Solvent (e.g., Dichloromethane (DCM)) : DCM is a common solvent that is inert to the acidic conditions and effectively solubilizes the starting material.
-
Reaction Setup : Dissolve the Boc-protected quinoline substrate (1.0 equiv) in dichloromethane (DCM). A typical concentration is 0.1–0.2 M.
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5–10 equiv) dropwise. Alternatively, add a solution of 4M HCl in 1,4-dioxane (5–10 equiv).
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed (typically 1–4 hours).
-
Workup :
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene or methanol (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product is often an amine salt (e.g., trifluoroacetate or hydrochloride). It can be used directly in the next step or neutralized by partitioning between DCM and a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.
-
Conclusion
This compound is a purpose-built intermediate for the efficient and flexible synthesis of quinoline-based kinase inhibitors. Its design leverages the principles of modern synthetic chemistry, providing orthogonal handles for key transformations. The C5-bromide allows for the introduction of diversity elements through robust palladium-catalyzed cross-coupling reactions, while the stable yet readily cleavable Boc-protected C2-amine enables late-stage modifications. The protocols outlined in this guide provide a reliable foundation for researchers and drug development professionals to leverage this powerful building block in the discovery of next-generation targeted therapies.[14]
References
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors. (n.d.). BenchChem.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). Current Medicinal Chemistry.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
- Mild deprotection of the N -tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020).
- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2022). PubMed Central.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- Suzuki cross-coupling reaction. (2020). YouTube.
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Application Notes & Protocols: Leveraging tert-Butyl (5-bromoquinolin-2-yl)carbamate for the Synthesis of Novel PI3K/Akt/mTOR Pathway Inhibitors
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell proliferation, survival, and metabolism.[1][2][3] Its critical involvement in tumorigenesis has made it a prime target for the development of novel anticancer therapeutics.[4][5][6] Quinoline-based scaffolds have emerged as privileged structures in the design of kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of tert-Butyl (5-bromoquinolin-2-yl)carbamate , a key intermediate for the development of potent PI3K/Akt/mTOR pathway inhibitors. We present detailed, field-proven protocols, mechanistic insights, and the rationale behind key experimental choices.
The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that translates extracellular signals from receptor tyrosine kinases (RTKs) into a wide array of cellular responses.[5][7] Hyperactivation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers, including breast, ovarian, and prostate cancers.[1][4][8] This aberrant signaling promotes uncontrolled cell growth, inhibits apoptosis (programmed cell death), and drives metastasis.[2][3]
Consequently, significant effort has been dedicated to developing small-molecule inhibitors that target key nodes within this cascade.[9][10][11] These inhibitors can be classified based on their targets, including pan-PI3K inhibitors, isoform-specific PI3K inhibitors, Akt inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.[5][12] Dual inhibitors are of particular interest as they can circumvent feedback activation loops that may limit the efficacy of single-target agents.[5][10]
Figure 2: Workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis of 2-Amino-5-bromoquinoline
This protocol describes the regioselective bromination of 2-aminoquinoline at the C5 position. The electron-donating amino group activates the quinoline ring, directing electrophilic substitution.
Materials & Reagents:
-
2-Aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%)
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Step-by-Step Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
To the flask, add 2-aminoquinoline (1.0 eq).
-
Dissolve the starting material in acetone (approx. 10 mL per gram of 2-aminoquinoline).
-
Cool the solution to 10 °C in an ice-water bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 15 °C. [13]6. After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude residue from 90% ethanol to yield 2-amino-5-bromoquinoline as a solid. [13]
Scientist's Note (Causality): NBS is selected as the brominating agent because it is a safer and more selective source of electrophilic bromine compared to liquid Br₂, minimizing the risk of over-bromination and formation of the 3,5-dibromo byproduct. [13]Acetone is an effective solvent that readily dissolves the starting material and the reagent.
Characterization & Data:
| Parameter | Expected Result |
| Appearance | Yellow to light brown solid |
| Yield | 90-95% |
| Purity (HPLC) | >97% [13] |
| ¹H NMR | Consistent with the structure of 2-amino-5-bromoquinoline. |
| MS (ESI+) | m/z calculated for C₉H₇BrN₂ [M+H]⁺, found corresponding peak. |
Protocol 2: Boc Protection of 2-Amino-5-bromoquinoline
This protocol details the protection of the 2-amino group as a tert-butyloxycarbonyl (Boc) carbamate. This step is crucial as it prevents the nucleophilic amine from interfering in subsequent cross-coupling reactions and allows for its selective deprotection later in the synthetic sequence. [14][15] Materials & Reagents:
-
2-Amino-5-bromoquinoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Hexanes
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-5-bromoquinoline (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution. DMAP acts as a catalyst for the acylation reaction. [15]3. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by trituration with hexanes or by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure title compound.
ngcontent-ng-c1205671314="" class="ng-star-inserted">Scientist's Note (Causality): The Boc protecting group is ideal for this synthesis due to its stability under the basic and organometallic conditions of the subsequent Suzuki coupling reaction. It can be readily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting other parts of the molecule. [14][15] Characterization & Data:
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| CAS Number | 1414959-06-0 [16] |
| Yield | >90% |
| ¹H NMR | Appearance of a large singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group. |
| MS (ESI+) | m/z calculated for C₁₄H₁₅BrN₂O₂ [M+H]⁺, found corresponding peak. |
Application in PI3K/mTOR Inhibitor Synthesis via Suzuki Coupling
The synthesized intermediate, This compound , is a versatile building block. The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. [17][18][19]
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for coupling the bromoquinoline intermediate with a generic arylboronic acid.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Scientist's Note (Causality): The palladium catalyst is essential for facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. [20]A base is required to activate the boronic acid for the transmetalation step. [18][21]The use of a degassed solvent system under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Subsequent Transformations
Following the successful Suzuki coupling, the synthesis of the final inhibitor typically involves two final steps:
-
Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in methanol) to reveal the free 2-amino group. [14]2. Amide Coupling/Functionalization: The newly exposed amine can be acylated or coupled with various carboxylic acids using standard peptide coupling reagents (e.g., EDCI/HOBt, HATU) to install the final pharmacophore features required for potent inhibition of PI3K/mTOR. [22] These final modifications allow for the creation of a diverse library of compounds, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against the target kinases.
Hypothetical Final Product Profile:
| Compound Class | Target(s) | Reported Activity Range (IC₅₀) | Representative References |
| Quinoline-based Inhibitors | PI3Kα | 0.5 - 50 nM | [23] |
| Quinoline-based Inhibitors | mTOR | 10 - 100 nM | [24][25][26] |
| Quinoline-based Inhibitors | Cancer Cell Lines (e.g., MCF7, HCT-116) | 0.1 - 5 µM (GI₅₀) | [24][27] |
Conclusion
This compound is a high-value, versatile intermediate for medicinal chemists targeting the PI3K/Akt/mTOR pathway. The synthetic route is robust and high-yielding. The strategic placement of the Boc-protected amine and the bromo handle provides two orthogonal points for chemical modification, enabling the rapid generation of diverse libraries of potential drug candidates. The protocols and insights provided herein offer a solid foundation for researchers aiming to discover and develop the next generation of quinoline-based kinase inhibitors.
References
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Jing, X., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12.
- Mabuchi, S., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences, 22(17), 9429.
- Dienstmann, R., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031.
- Noorolyai, S., et al. (2019). Role of PI3K/AKT/mTOR in Cancer Signaling. Journal of Cellular Physiology, 234(9), 15653-15664.
- Markman, B., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 71(24), 7351–7359.
- Dienstmann, R., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
- Janku, F., et al. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside.
- Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-4341.
- Feldman, M. E., et al. (2009). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Topics in Microbiology and Immunology, 331, 1-37.
- Abuelizz, H. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Scientific Reports, 11(1), 1-17.
- Kumar, S., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1572-1583.
- Kumar, S., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1572-1583.
-
ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline.
- Taddei, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(5), 5465-5477.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 13(1), 1-17.
-
ResearchGate. (2014). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Klier, L., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(4), 745-751.
- Siddiqui, H. L., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1500.
-
International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Husain, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1251-1261.
- Iqbal, J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- Pittelkow, M., et al. (2005).
-
SciSpace. (1987). A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
- Li, H., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions.
- Zhang, Y., et al. (2023). Development and safety of PI3K inhibitors in cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 1-17.
- Castel, P., et al. (2021). The present and future of PI3K inhibitors for cancer therapy.
- Greenwell, I. B., et al. (2017). Clinical use of PI3K inhibitors in B-cell lymphoid malignancies: today and tomorrow. Expert Review of Anticancer Therapy, 17(3), 271-279.
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Application Notes and Protocols: Strategic Derivatization of tert-Butyl (5-bromoquinolin-2-yl)carbamate for Structure-Activity Relationship (SAR) Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a highly valued scaffold in the field of drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Its derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[2][3][4][5] The ability to strategically modify the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, ultimately influencing its interaction with biological targets and its overall efficacy and safety profile.[4][6]
This application note focuses on tert-butyl (5-bromoquinolin-2-yl)carbamate, a key building block for the synthesis of diverse quinoline libraries. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality ensures stability during these transformations and can be readily removed under acidic conditions to allow for further derivatization.
The systematic derivatization of this scaffold is a cornerstone of structure-activity relationship (SAR) studies. By introducing a variety of substituents at the 5-position and subsequently modifying the 2-amino group, researchers can systematically probe the chemical space around the quinoline core. This methodical approach is essential for identifying the key structural features required for potent and selective biological activity, ultimately guiding the design of more effective therapeutic agents.[6][7]
Strategic Derivatization: A Visual Workflow for SAR Exploration
The derivatization of this compound for SAR studies can be conceptualized as a multi-step process. The initial focus is on the functionalization of the 5-position, followed by the deprotection and subsequent derivatization of the 2-amino group. This workflow allows for the creation of a comprehensive library of compounds with diverse functionalities.
Figure 1: A generalized workflow for the derivatization of this compound.
Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4] The following protocols detail three key transformations for the derivatization of the 5-position of the quinoline scaffold.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide.[8][9][10] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds.[8][11]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv.), and a base like potassium carbonate (K2CO3) (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 80-90 | 75-95 |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 100 | 70-90 |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 80-98 |
Yields are representative and can vary based on the specific arylboronic acid used.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[12][13] This reaction is particularly useful for introducing a wide range of primary and secondary amines at the 5-position of the quinoline ring.[14]
Reaction Scheme:
[this compound] + [R-C≡CH] --(Pd Catalyst, Cu(I) co-catalyst, Base, Solvent)--> [tert-Butyl (5-(R-alkynyl)quinolin-2-yl)carbamate]
Figure 2: Workflow for the deprotection and subsequent derivatization of the 2-amino group.
Protocol 4: Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. [15][16][17][18][19][20] Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Boc-protected quinoline derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically a 1:1 mixture) or a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4 M).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) before extraction.
Protocol 5: Amide Bond Formation
The formation of an amide bond is a fundamental transformation in medicinal chemistry. [18][21] Step-by-Step Protocol:
-
Reaction Setup: To a solution of the 2-amino-5-substituted quinoline (1.0 equiv.) and a carboxylic acid (1.1 equiv.) in an aprotic solvent like DMF or DCM, add a coupling reagent such as HATU or EDCI/HOBt (1.2 equiv.) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product by flash column chromatography or recrystallization.
Conclusion: Enabling Robust SAR Studies
The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. By employing a combination of palladium-catalyzed cross-coupling reactions and subsequent modifications at the 2-amino position, researchers can efficiently generate diverse libraries of quinoline derivatives. The resulting compounds are crucial for comprehensive structure-activity relationship studies, which are essential for the identification and optimization of novel therapeutic agents. The careful selection of synthetic routes and reaction conditions is paramount to the successful exploration of the chemical space around this privileged quinoline scaffold.
References
- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
- Structural modifications of quinoline-based antimalarial agents: Recent developments.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [No Source Found].
- Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2,3-dichloroquinoxaline. Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Sonogashira coupling. Wikipedia.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [No Source Found].
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [No Source Found].
- tert-butyl (5-bromoquinolin-2-yl)
- Sonogashira Coupling. Organic Chemistry Portal.
- New Quinoline Derivatives via Suzuki Coupling Reactions.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- The Suzuki Reaction. Andrew G Myers Research Group.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Benzyl-N-[4-(2-hydroxyethyl)
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed.
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- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Organic Syntheses Procedure [orgsyn.org]
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- 19. atlantis-press.com [atlantis-press.com]
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- 21. pubs.acs.org [pubs.acs.org]
In vitro kinase assay protocol for compounds derived from tert-Butyl (5-bromoquinolin-2-yl)carbamate
Application Note & Protocol
Topic: High-Throughput In Vitro Kinase Assay Protocol for Screening and Profiling Compounds Derived from tert-Butyl (5-bromoquinolin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Quinoline Scaffold in Modern Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them premier targets for therapeutic intervention, particularly in oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, driving extensive research into the discovery of small-molecule inhibitors.[1] Within this landscape, the quinoline core has emerged as a "privileged scaffold," forming the backbone of numerous FDA-approved kinase inhibitors such as Bosutinib and Anlotinib.[2][3] Its versatile structure allows for strategic modifications that can enhance potency, selectivity, and pharmacokinetic properties.
Compounds derived from scaffolds like this compound represent a promising starting point for novel inhibitor development.[4][5] The initial and most crucial step in evaluating these new chemical entities is to quantify their inhibitory activity against specific target kinases using a robust, reliable, and scalable in vitro assay. This document provides a comprehensive guide to selecting an appropriate assay format and a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of novel compounds, using the highly sensitive ADP-Glo™ Luminescent Kinase Assay as the primary example.
Selecting the Optimal Assay: A Comparative Overview
The choice of an in vitro kinase assay technology is a critical decision that impacts data quality, throughput, and the types of mechanistic questions that can be answered.[6] Several platforms exist, each with distinct principles, advantages, and limitations.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([γ-³²P] or [γ-³³P]ATP) to a substrate.[7][8] | Considered the "gold standard" for direct activity measurement; high sensitivity; universally applicable.[9][10][11] | Requires handling of radioactive materials, generating hazardous waste; lower throughput.[1] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (and thus polarization) of a fluorescently labeled tracer upon binding to an antibody or displacement by a product.[12][13] | Homogeneous (no-wash) format; non-radioactive; suitable for HTS. | Susceptible to interference from fluorescent compounds; requires specific labeled tracers and antibodies.[14][15] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore when brought into proximity by a binding event (e.g., phospho-specific antibody binding to a substrate).[16] | Homogeneous, robust, and sensitive; reduced background from scattered light and autofluorescence. | Requires specific labeled substrates and antibodies; potential for compound interference.[17] |
| Luminescence (ATP Depletion) | Measures the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system (e.g., Kinase-Glo®).[18] Signal is inversely proportional to kinase activity. | Simple "add-and-read" format; high sensitivity. | Not ideal for low-activity kinases or screening at high ATP concentrations, as the signal change can be small.[19] |
| Luminescence (ADP Detection) | Measures the amount of ADP produced during the kinase reaction by converting it back to ATP, which is then detected by luciferase (e.g., ADP-Glo™).[20][21] Signal is directly proportional to kinase activity. | Universal; high dynamic range; ideal for low-turnover kinases and high ATP concentrations; low susceptibility to compound interference.[18][19][22] | Two-step addition process. |
Rationale for Protocol Selection: For the primary screening and IC₅₀ profiling of novel compounds like those derived from a quinoline scaffold, the ADP-Glo™ Kinase Assay offers the best combination of universality, sensitivity, and robustness. Its strong signal-to-background ratio, even at low substrate conversion, makes it ideal for a wide range of kinases, and its luminescent readout minimizes interference from colored or fluorescent test compounds.[20][22]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step, homogeneous process designed to quantify the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[21][22]
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated together. The reaction is then stopped by adding the ADP-Glo™ Reagent, which simultaneously terminates the enzymatic reaction and depletes all remaining unconsumed ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added. This formulation contains an enzyme that converts the ADP produced in the first step into ATP. This newly synthesized ATP then acts as a substrate for Ultra-Glo™ Luciferase, generating a stable luminescent signal that is directly proportional to the initial kinase activity.[19][20]
Caption: A representative dose-response curve used to determine the IC₅₀ value.
-
Interpretation and Next Steps:
-
A potent inhibitor will have a low IC₅₀ value (typically in the nM to low µM range).
-
The IC₅₀ is dependent on assay conditions. To compare the intrinsic potency of different inhibitors, especially if they are ATP-competitive, it is advisable to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the ATP concentration used in the assay. [23] Kᵢ = IC₅₀ / (1 + ([ATP] / Kₘ,ATP))
-
Promising hits should be further evaluated in secondary assays, including kinase selectivity profiling across a panel of kinases and cell-based assays to determine on-target activity in a physiological context.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Z'-factor (>0.5) or High CV% | Pipetting inaccuracies; inconsistent mixing; edge effects in the plate. | Use calibrated pipettes; ensure thorough mixing after reagent addition; avoid using the outer wells of the plate. |
| Low Signal-to-Background Ratio | Kinase concentration is too low; reaction time is too short; inactive enzyme or substrate. | Re-optimize kinase concentration and incubation time; verify the activity of reagents with a positive control inhibitor. |
| Assay Window is Too Small | Kinase concentration is too high, leading to complete substrate/ATP consumption even at partial inhibition. | Reduce the kinase concentration to ensure the reaction remains in the linear range (10-30% conversion). [24] |
| False Positives | Compound inhibits luciferase; compound stabilizes luciferase, increasing signal. | Perform a counter-screen by adding the compound directly to the ADP/ATP standard curve of the ADP-Glo™ assay to check for interference. |
| False Negatives | Compound precipitates out of solution; compound inhibits the coupling enzymes in the detection step. | Check compound solubility in the final assay buffer; perform a counter-screen as described for false positives. |
References
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL: [Link]
-
Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]
-
Title: A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes Source: Promega Connections URL: [Link]
-
Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem URL: [Link]
-
Title: Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) Source: ResearchGate URL: [Link]
-
Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]
-
Title: Assay of protein kinases using radiolabeled ATP: a protocol Source: PubMed URL: [Link]
-
Title: Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases Source: Scientific Reports (Nature) URL: [Link]
-
Title: Quinoline-based multi-kinase inhibitors approved by FDA Source: ResearchGate URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
-
Title: Assaying Protein Kinase Activity with Radiolabeled ATP Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: A high-throughput radiometric kinase assay Source: PMC - NIH URL: [Link]
-
Title: Radiometric Filter Binding Assay Source: Reaction Biology URL: [Link]
-
Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors Source: Frontiers in Chemistry URL: [Link]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL: [Link]
-
Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - NIH URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: Fluorescence Polarization/Anisotropy in Diagnostics and Imaging Source: SciSpace URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Source: PMC - PubMed Central URL: [Link]
-
Title: Assay of protein kinases using radiolabeled ATP: A protocol Source: ResearchGate URL: [Link]
-
Title: Radiometric Filter Binding Assay Source: Reaction Biology URL: [Link]
-
Title: Fluorescence Polarization Assays: Principles & Applications Source: BPS Bioscience URL: [Link]
-
Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: BPS Bioscience URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]
-
Title: Hit Finding and Profiling for Protein Kinases: Assay Development and Screening Source: Wiley-VCH URL: [Link]
-
Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism Source: YouTube (GraphPad) URL: [Link]
-
Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (ChemHelp ASAP) URL: [Link]
-
Title: 1414959-06-0[tert-Butyl(5-bromoquinolin-2-yl)carbamate] Source: Acmec Biochemical URL: [Link]
Sources
- 1. Kinase Activity Assays [promega.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. 1414959-06-0[tert-Butyl(5-bromoquinolin-2-yl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. application.wiley-vch.de [application.wiley-vch.de]
Application Note: High-Purity Isolation of tert-Butyl (5-bromoquinolin-2-yl)carbamate via Automated Flash Column Chromatography
Abstract: tert-Butyl (5-bromoquinolin-2-yl)carbamate is a pivotal intermediate in the synthesis of complex heterocyclic molecules targeted for drug discovery and development. Achieving high purity of this carbamate is critical for the success of subsequent synthetic transformations and ensuring the integrity of biological screening data. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We delve into the principles of the separation, method development using Thin-Layer Chromatography (TLC), a detailed step-by-step purification protocol, and a troubleshooting guide to address common challenges.
Introduction and Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring is key to modulating pharmacological activity, and intermediates like this compound (Figure 1) are instrumental in this process. The Boc (tert-butoxycarbonyl) protecting group allows for controlled reactions at other sites, while the bromine atom serves as a versatile handle for cross-coupling reactions. The purity of this intermediate directly impacts the yield and purity of downstream products, making robust purification an essential step in the synthetic workflow. Column chromatography remains the gold standard for this purification task due to its efficiency and scalability.
Figure 1: Chemical Structure of tert-Butyl (5-bromoquinolin-2-yl)carbamate.
Principles of Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in acidic silanol groups (Si-OH). These groups serve as adsorption sites for polar molecules.[1]
-
Mobile Phase: A non-polar organic solvent, or a mixture of solvents, that carries the sample through the column. By gradually increasing the polarity of the mobile phase, adsorbed compounds can be selectively desorbed and eluted.
-
Mechanism of Separation: The crude reaction mixture is loaded onto the top of the silica column. As the eluent flows through, a continuous process of adsorption and desorption occurs.
-
Non-polar impurities have minimal interaction with the silica gel and travel quickly through the column with the solvent front.
-
This compound , a compound of intermediate polarity, adsorbs to the silica but is displaced by a mobile phase of appropriate polarity.
-
Highly polar impurities (e.g., unreacted starting materials or polar byproducts) adsorb very strongly to the silica and require a highly polar eluent to be displaced.
-
A specific challenge with quinoline derivatives is the basicity of the quinoline nitrogen. This basic site can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant peak tailing on the chromatogram.[2][3] To mitigate this, a small amount of a basic modifier, such as triethylamine (NEt₃), is often added to the mobile phase. The triethylamine acts as a silanol suppressor, competitively binding to the acidic sites and allowing the quinoline compound to elute with a much-improved peak shape.[4][5][6]
Pre-Purification Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and material-sparing technique that provides a reliable preview of the column chromatography separation.[7]
Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve small amounts of the crude reaction mixture and any available starting materials in a suitable solvent (e.g., dichloromethane). Using a capillary spotter, apply a small spot of each sample onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (eluent). Ensure the solvent level is below the origin line.[8] Cover the chamber to allow the atmosphere to saturate with solvent vapors.
-
Visualization: Once the solvent front has advanced to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm, where the aromatic quinoline ring will quench the fluorescence, appearing as dark spots.[9] If necessary, staining with reagents like ninhydrin can be used, which can visualize Boc-protected amines after heating.[10]
-
Analysis: Calculate the Retardation Factor (Rƒ) for each spot. The ideal solvent system will show good separation between the product spot and all impurities, with the product having an Rƒ value between 0.2 and 0.35. This range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessive solvent volumes.[2]
| Example Solvent System (Hexane:Ethyl Acetate) | Rƒ of Product | Observation | Recommendation |
| 90:10 | 0.10 | Low mobility, potential for long elution times. | Increase polarity. |
| 80:20 | 0.28 | Good mobility and separation from baseline impurities. | Optimal Starting Condition. |
| 70:30 | 0.45 | High mobility, risk of co-elution with non-polar impurities. | Decrease polarity. |
| 60:40 | 0.65 | Too high, poor interaction with silica. | Decrease polarity significantly. |
| Table 1: Example TLC data for optimizing the mobile phase. The goal is to achieve an Rƒ value of 0.2-0.35 for the target compound. |
Detailed Protocol: Flash Column Chromatography
This protocol outlines the purification of crude this compound using an automated flash chromatography system. The principles are directly applicable to manual column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
HPLC-grade Hexane
-
HPLC-grade Ethyl Acetate (EtOAc)
-
Triethylamine (NEt₃)
-
Flash Chromatography System with UV detector
-
Pre-packed or self-packed silica column
-
Rotary Evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare two solvent reservoirs.
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate.
-
To prevent peak tailing, add 0.1% (v/v) triethylamine to Solvent B.[2]
-
-
Sample Loading (Dry Loading Recommended): Dry loading is superior for achieving a narrow sample band and maximizing resolution, especially if the crude product has limited solubility in the initial non-polar eluent.[11][12][13]
-
Dissolve the crude product (e.g., 1.0 g) in a minimal volume of a suitable solvent like dichloromethane or acetone.
-
Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g).
-
Gently swirl the flask to create a slurry and then remove the solvent under reduced pressure on a rotary evaporator until a fine, free-flowing powder is obtained.[11]
-
Transfer this powder to an empty solid load cartridge.
-
-
Column Installation and Equilibration:
-
Install the appropriate size silica column onto the flash system (a general rule is a 30:1 to 100:1 ratio of silica weight to crude product weight).[2]
-
Equilibrate the column by pumping 2-3 column volumes of the initial solvent mixture (e.g., 95:5 Hexane:EtOAc) through the system until a stable baseline is observed on the UV detector.
-
-
Elution Program:
-
Set the UV detector to monitor at 254 nm.
-
Program a linear gradient based on the preceding TLC analysis. A typical program would be:
-
Initial: 10% Ethyl Acetate in Hexane for 2 column volumes (isocratic hold).
-
Gradient: Ramp from 10% to 40% Ethyl Acetate over 10-15 column volumes.
-
Final: Hold at 40% Ethyl Acetate for 2-3 column volumes to wash the column.
-
-
Start the run and begin fraction collection.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak that represents the target compound.
-
Analyze the key fractions by TLC to confirm purity and identify the fractions containing only the desired product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a solid.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing / Streaking | 1. Strong interaction of basic quinoline nitrogen with acidic silica.[2][3] 2. Sample overloading.[14] | 1. Add 0.1-1% triethylamine to the mobile phase (polar component).[2][6] 2. Reduce the amount of sample loaded onto the column. |
| Poor Separation / Co-elution | 1. Inappropriate solvent system (eluent is too polar).[8] 2. Improper column packing or channeling. 3. Sample band was too broad (improper loading).[11] | 1. Rerun TLC to find a less polar solvent system that gives better spot separation. 2. Ensure the column is packed evenly without air bubbles. 3. Use the dry loading technique to apply the sample in a concentrated band.[15] |
| Compound Does Not Elute | 1. Eluent is not polar enough.[16] 2. Compound may have decomposed on the acidic silica. | 1. Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate). 2. Deactivate the silica with triethylamine or consider using a different stationary phase like neutral alumina.[3] |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | This is often fatal for the separation. The column must be repacked. Always keep the silica bed wet with solvent after packing.[14] |
| Table 2: Common issues and solutions in column chromatography purification. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By employing systematic method development with TLC and addressing the specific chemical nature of the quinoline moiety through the use of a basic modifier, researchers can consistently achieve high levels of purity. The dry loading technique is strongly recommended to ensure optimal resolution. This detailed guide serves as a valuable resource for scientists in drug discovery and organic synthesis, enabling the efficient production of high-quality chemical intermediates.
References
-
Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]
-
Reddit User Discussion. (2022). When do you dry load and when do you wet load? (silica column chromatography). r/chemistry. Available at: [Link]
-
Nováková, L., et al. (2006). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Separation Science. Available at: [Link]
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Available at: [Link]
-
Reddit User Discussion. (2020). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. Available at: [Link]
-
Sepuxianyun. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? GalaxieRL. Available at: [Link]
-
Moffat, A. C., et al. (1986). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Journal of Liquid Chromatography. Available at: [Link]
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Available at: [Link]
-
Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography? Biotage. Available at: [Link]
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. The Lazer Farm. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
- Google Patents. (2019). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
-
NIH. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Available at: [Link]
-
ResearchGate. (2007). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Available at: [Link]
-
Chemical Journal of Chinese Universities. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterization and evaluation of antimicrobial activity of some novel dipeptides. Available at: [Link]
-
NIH. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules. Available at: [Link]
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available at: [Link]
-
Reddit User Discussion. (2023). Can boc anhydride be visualized by pma tlc stain. r/CHROMATOGRAPHY. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION-ORGANIC & BIOMOLECULAR 2. Available at: [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Department of Chemistry. Available at: [Link]
-
VanVeller Lab, Iowa State University. (n.d.). How to TLC (Thin Layer Chromatography). Department of Chemistry. Available at: [Link]
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UCLA. (n.d.). Column chromatography. Department of Chemistry and Biochemistry. Available at: [Link]
-
SIELC Technologies. (2018). tert-Butyl carbamate. Available at: [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF A BICYCLO[2.2.2]OCTADIENE-FUSED DEWAR BENZENE AND ITS THERMAL REVERSION. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Enantioselective N-Allylation of N-Boc Amides. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of tert-Butyl (5-bromoquinolin-2-yl)carbamate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, with the coupling of tert-Butyl (5-bromoquinolin-2-yl)carbamate. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] However, substrates like 5-bromoquinoline derivatives present unique challenges due to the electronic nature of the heteroaromatic ring and the potential for the quinoline nitrogen to interfere with the palladium catalyst. This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the reaction in a direct question-and-answer format.
Question 1: I'm observing little to no conversion of my starting material. What are the likely causes and solutions?
Low or no conversion is one of the most frequent issues and typically points to a problem with one of the core components of the catalytic cycle.
Potential Cause 1: Inactive Catalyst The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, PdCl₂(dppf), or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Failure to do so is a common reason for a stalled reaction.
-
Expert Recommendation:
-
Use a Pre-activated Catalyst: Employ air-stable Pd(0) sources like Pd(PPh₃)₄ or advanced, well-defined precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) that are designed to generate the active Pd(0) species cleanly and efficiently.[2][3]
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] It is critical to thoroughly degas your solvents and reaction flask. This can be done by at least three freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.[5][6]
-
Potential Cause 2: Suboptimal Reaction Conditions The quinoline scaffold can be challenging. The electron-deficient nature of the pyridine ring can influence reactivity, and the nitrogen lone pair can coordinate to the palladium center, acting as an inhibitor.
-
Expert Recommendation:
-
Ligand Choice is Critical: For electron-deficient heteroaryl halides like bromoquinolines, standard ligands like PPh₃ may be insufficient. Use electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands promote the crucial oxidative addition step and have a high affinity for palladium, preventing inhibition by the quinoline nitrogen.[2][9][10]
-
Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), incrementally increase the temperature to 100-110 °C. This can help overcome the activation energy barrier for oxidative addition.[5][8]
-
Potential Cause 3: Poor Reagent Quality The success of the reaction is highly dependent on the purity of all components.
-
Expert Recommendation:
-
Use Fresh Reagents: Ensure your this compound is pure. Use a fresh, high-purity boronic acid or boronate ester, as they can degrade upon storage.[4]
-
Dry Solvents and Base: While a small amount of water is often beneficial, excess water can promote side reactions. Use anhydrous solvents if you suspect protodeboronation is the issue. Ensure your base is finely powdered and dry.[4]
-
Question 2: My reaction works, but I'm getting significant side products and a low yield of the desired product. What's happening?
The formation of byproducts points to competing reaction pathways. Identifying the byproduct is the first step to suppressing it.
Side Product 1: Protodeboronation (or Protodeborylation) This is the most common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[11] It is often accelerated by high temperatures and strong bases in aqueous media.[8]
-
Causality & Solution:
-
Mechanism: The reaction involves the protonolysis of the boronic acid.[11] Heteroaromatic boronic acids can be particularly susceptible.[2]
-
Mitigation Strategies:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or MIDA ester. These are significantly more resistant to protodeboronation.[4][8][12]
-
Use Milder Bases: Switch from strong bases like NaOH or KOtBu to milder inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[8]
-
Anhydrous Conditions: For highly sensitive substrates, perform the reaction under strictly anhydrous conditions, though this may require specific base choices like potassium trimethylsilanolate (TMSOK).[8]
-
-
Side Product 2: Homocoupling of the Boronic Acid This results in a biaryl product derived from two molecules of your boronic acid coupling together.
-
Causality & Solution:
Side Product 3: Dehalogenation This occurs when the bromine atom on the quinoline is replaced by a hydrogen atom, resulting in the formation of tert-Butyl (quinolin-2-yl)carbamate.
-
Causality & Solution:
-
Mechanism: After oxidative addition of the bromoquinoline to Pd(0), the resulting Pd(II) complex can react with a hydride source in the mixture (sometimes the solvent or base) followed by reductive elimination.[2]
-
Mitigation Strategies: This is a complex issue that often requires re-screening conditions. Changing the solvent, base, or ligand system can often suppress this pathway.
-
Troubleshooting Workflow
To provide a logical path for problem-solving, the following workflow diagram outlines a systematic approach to troubleshooting.
Caption: A step-by-step workflow for diagnosing low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Is the tert-Butyl (Boc) protecting group stable under typical Suzuki coupling conditions?
Yes, generally. The Boc group is known for its stability in basic and nucleophilic environments, which are characteristic of the Suzuki reaction.[13] It is primarily labile under acidic conditions (e.g., treatment with Trifluoroacetic Acid), which are not employed in this coupling.[13][14] Therefore, cleavage of the Boc group is an unlikely cause for low yield.
Q2: How does the quinoline nitrogen atom interfere with the reaction?
The nitrogen in the quinoline ring is a Lewis base and can coordinate to the palladium catalyst. This coordination can compete with the desired phosphine ligand, effectively poisoning the catalyst and halting the catalytic cycle. This is a known issue with nitrogen-containing heteroaryl halides.[4]
Solution: Use strongly coordinating, bulky ligands (like the Buchwald biaryl phosphine ligands or NHCs) that bind tightly to the palladium center, preventing or minimizing competitive binding from the substrate's nitrogen atom.[2][7]
Q3: What are the key steps in the Suzuki-Miyaura catalytic cycle I should be aware of?
Understanding the catalytic cycle is essential for effective troubleshooting. The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromoquinoline. This is often the rate-limiting step, especially for electron-deficient or sterically hindered halides.
-
Transmetalation: The organic group from the boronic acid (or more accurately, the boronate species formed after activation by the base) is transferred to the palladium center, displacing the halide.[15]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q4: Which catalyst, base, and solvent combinations are recommended as a starting point?
Optimization often requires screening, but the following tables provide robust starting points for the Suzuki coupling of this compound.[5][17]
Table 1: Recommended Catalyst & Ligand Systems
| Catalyst/Precatalyst | Ligand | Class | Rationale for Use |
| Pd₂(dba)₃ | XPhos or SPhos | Buchwald Ligand | Excellent for electron-deficient heteroaryl halides; bulky and electron-rich.[18] |
| XPhos Pd G3/G4 | (integrated) | Buchwald Precatalyst | Air-stable, reliable generation of active Pd(0), high activity.[2][18] |
| Pd(dppf)Cl₂ | dppf | Ferrocenyl Phosphine | A versatile and robust catalyst system for a wide range of substrates.[16] |
| (IPr)Pd(allyl)Cl | IPr | NHC Precatalyst | Highly active for coupling aryl chlorides and bromides, often at mild temperatures.[7] |
Table 2: Recommended Base & Solvent Systems
| Base | Solvent System (v/v) | Temperature (°C) | Comments |
| K₂CO₃ (2-3 equiv) | 1,4-Dioxane / H₂O (4:1) | 90 - 100 | A standard, reliable starting point for many Suzuki couplings.[19] |
| K₃PO₄ (2-3 equiv) | Toluene / H₂O (10:1) | 100 - 110 | Stronger base, often good for less reactive partners. |
| Cs₂CO₃ (2-3 equiv) | THF / H₂O (4:1) | 80 - 90 | Highly effective, but more expensive. Good solubility.[20] |
| KF (3 equiv) | THF (anhydrous) | 80 | A milder option, useful if protodeboronation is a major issue.[15] |
Recommended Experimental Protocol
This generalized procedure should be optimized for your specific boronic acid partner and scale.[21]
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[6][21]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if separate), typically 1-5 mol% Pd.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe. The typical concentration is 0.1-0.2 M relative to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[21]
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Herrmann, W. A., & Böhm, V. P. W. (2006). Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Jana, S., & Guin, J. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5303.
- Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057–4069.
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Wang, C.-A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Klásek, A., et al. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 24(18), 3367.
-
Discussion on "Suzuki coupling Reaction's yield is very low...". ResearchGate. [Link]
-
Reddit discussion on "base free suzuki coupling?". Reddit. [Link]
- Wisniewski, S. R., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.
-
Discussion on "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. [Link]
- Molander, G. A., & Gormisky, P. E. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4418–4421.
-
Reddit discussion on "How to approach choosing reaction conditions for Suzuki?". Reddit. [Link]
- Gür, M., et al. (2016). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 271-286.
- Strieth-Kalthoff, F., et al. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
-
Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddit discussion on "Struggling with Suzuki Reaction". Reddit. [Link]
- Yin, J., & Buchwald, S. L. (2009). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Topics in Organometallic Chemistry, 32, 1-21.
Sources
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- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. reddit.com [reddit.com]
- 19. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 20. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Side reactions in Suzuki coupling with bromoquinolines and their mitigation.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we address common challenges, with a focus on troubleshooting and mitigating prevalent side reactions to help you optimize your synthetic routes.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides in-depth answers to specific problems you may encounter during the Suzuki coupling of bromoquinolines. We delve into the root causes and provide actionable solutions based on established chemical principles.
Question 1: I am observing a significant amount of debrominated quinoline as a byproduct. What is causing this, and how can I prevent it?
Answer:
Dehalogenation, particularly debromination in your case, is a frequent and troublesome side reaction in Suzuki coupling.[1][2] The formation of the quinoline byproduct (where the bromine atom is replaced by a hydrogen) occurs when the palladium intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand. This is followed by reductive elimination of the quinoline and the hydride, regenerating the Pd(0) catalyst and yielding the undesired debrominated product.[1]
Several factors can contribute to this unwanted pathway:
-
Source of Hydride: The hydride species can originate from various components in your reaction mixture. Common sources include amine bases, alcohol solvents, or even trace amounts of water.[1]
-
Reaction Conditions: Elevated temperatures and extended reaction times can sometimes exacerbate dehalogenation.[3]
-
Catalyst System: The choice of palladium catalyst and ligand plays a crucial role. Some catalyst systems may be more prone to engaging in pathways that lead to dehalogenation.
Mitigation Strategies:
To suppress the formation of the debrominated quinoline, consider the following adjustments to your protocol:
-
Careful Selection of Base and Solvent: The choice of base and solvent is critical.[4][5][6]
-
Base: Opt for non-coordinating, milder bases. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over amine bases.[7][8] Potassium phosphate (K₃PO₄) has also been shown to be effective.[9][10]
-
Solvent: Aprotic solvents are generally recommended to minimize the source of protons that can lead to hydride formation.[3] Commonly used solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a minimal amount of water to aid in the dissolution of the inorganic base.[1][7][8][11]
-
-
Optimize Catalyst and Ligand: The ligand sphere around the palladium center significantly influences the outcome.
-
Electron-rich and Bulky Ligands: Employing electron-rich and sterically hindered phosphine ligands can promote the desired reductive elimination step over side reactions.[1] Ligands like XPhos and SPhos are often effective in challenging couplings.[9][12]
-
Precatalysts: Using well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species and minimize side reactions that might arise from in-situ reduction of Pd(II) sources.[1][12]
-
-
Reaction Temperature and Time: Monitor your reaction closely using techniques like TLC or GC-MS. Aim for the lowest possible temperature that allows for a reasonable reaction rate and avoid unnecessarily long reaction times.
Below is a workflow to guide your troubleshooting process for debromination:
Caption: Troubleshooting workflow for debromination side reactions.
Question 2: My main impurity is the homocoupling product of my boronic acid. Why is this happening and what can I do to minimize it?
Answer:
The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction known as homocoupling.[1] This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1][13] The proposed mechanism involves the oxidation of the Pd(0) catalyst to Pd(II) by oxygen. These Pd(II) species can then catalyze the homocoupling of the boronic acid, which also regenerates the active Pd(0) catalyst.[1]
Mitigation Strategies:
The key to preventing boronic acid homocoupling is to rigorously exclude oxygen from your reaction system.
-
Thorough Degassing: This is the most critical step.
-
Solvent Degassing: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed before use.[12] This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period, or by several freeze-pump-thaw cycles.
-
Reaction Vessel: The reaction vessel (e.g., a Schlenk flask) containing your solid reagents should be evacuated and backfilled with an inert gas multiple times (at least three cycles is standard practice) before adding the degassed solvents.[11]
-
-
Use of Pd(0) Catalyst Sources: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[12] While Pd(II) sources are often reduced in situ to the active Pd(0) catalyst, this reduction process can sometimes be inefficient and the remaining Pd(II) can promote homocoupling.[1][14]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the bimolecular homocoupling reaction.
Here is a diagram illustrating the competing pathways:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of the Boc Protecting Group in Suzuki Coupling Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its success hinges on the compatibility of all components, including protecting groups.[1][2] A frequent query we encounter involves the stability of the tert-butyloxycarbonyl (Boc) protecting group. While generally robust, unexpected deprotection can occur, leading to side reactions and diminished yields.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the nuances of using Boc-protected substrates in Suzuki coupling reactions.
Troubleshooting Guide: Unwanted Boc Deprotection
Encountering Boc cleavage during your Suzuki reaction can be frustrating. This section is designed to help you diagnose the issue and implement effective solutions.
Problem: Significant ( >10%) Boc deprotection is observed by LC-MS or NMR.
This is the most common issue, where the desired Boc-protected product is accompanied by the deprotected amine.
Probable Cause 1: Inappropriate Base Selection or Concentration
The base is critical for activating the boronic acid to a more nucleophilic boronate 'ate' complex, which is essential for the transmetalation step.[3][4] However, strongly basic or nucleophilic conditions, especially when combined with elevated temperatures, can promote the hydrolysis of the Boc-carbamate.
-
Causality Explained: While the Boc group is known to be stable to many bases at room temperature, its lability increases with temperature.[5] Strong bases like potassium tert-butoxide (KOtBu), sodium hydroxide (NaOH), or even potassium phosphate (K₃PO₄) can facilitate cleavage. One study demonstrated intentional Boc deprotection using K₃PO₄ at 100 °C, highlighting the potential for this side reaction under typical Suzuki conditions.[6] Organic amine bases like triethylamine (TEA) are generally less effective for the Suzuki coupling itself and can also be outperformed by inorganic bases.[7]
-
Solution:
-
Switch to a Milder Base: If you are using a strong base (e.g., K₃PO₄, Cs₂CO₃, NaOH, KOtBu), switch to a milder alternative such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Optimize Base Stoichiometry: Use the minimum effective amount of base, typically 1.5-2.0 equivalents. Excess base increases the risk of side reactions.
-
Perform a Base Screen: Run small-scale parallel reactions to compare different bases under your specific conditions. See the experimental protocol below for a detailed guide.
-
Probable Cause 2: High Reaction Temperature
The Boc group is thermally labile and can undergo cleavage at elevated temperatures without any added acid or base.[8]
-
Causality Explained: The mechanism involves a fragmentation reaction that produces the free amine, carbon dioxide, and isobutylene gas.[8] While this often requires temperatures above 100-150 °C for rapid decomposition, partial deprotection can occur at lower temperatures (e.g., 80-100 °C) over extended reaction times, especially in polar aprotic solvents like DMF or DMSO.[9]
-
Solution:
-
Lower the Reaction Temperature: This is the most critical first step. Attempt the reaction at a lower temperature (e.g., 50-70 °C). Many modern palladium catalyst systems are highly active and do not require high heat.[10]
-
Change Catalyst/Ligand System: If lowering the temperature results in a sluggish or incomplete reaction, consider switching to a more active catalyst system. Palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often facilitate coupling at or near room temperature.[11][12] The choice of ligand can significantly impact the reaction outcome.[13][14]
-
Probable Cause 3: Substrate-Specific Factors
Certain molecular scaffolds can promote Boc cleavage.
-
Causality Explained: If the Boc-protected nitrogen is part of an electron-deficient system (e.g., certain N-heterocycles), the carbamate bond may be more susceptible to nucleophilic attack by the base or other species in the reaction mixture. Additionally, the Boc group itself can sometimes act as a directing group in palladium-catalyzed C-H activation processes, suggesting a potential for interaction with the catalyst center, although direct cleavage via this mechanism in a standard Suzuki cycle is less common.[15][16][17]
-
Solution:
-
Protect with an Alternative Group: If troubleshooting fails, the most reliable solution may be to switch to a more robust protecting group. For Suzuki reactions, the carboxybenzyl (Cbz) group, which is removed by hydrogenolysis, is an excellent orthogonal choice.[18][19]
-
Modify the Synthetic Route: Consider performing the Suzuki coupling before introducing the amine or the Boc group.
-
Troubleshooting Workflow Diagram
Sources
- 1. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation [organic-chemistry.org]
- 16. Palladium-catalyzed oxidation of Boc-protected N-methylamines with IOAc as the oxidant: a Boc-directed sp3 C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. total-synthesis.com [total-synthesis.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of tert-Butyl (5-bromoquinolin-2-yl)carbamate Derivatives
Welcome to the technical support center for the purification of tert-Butyl (5-bromoquinolin-2-yl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
The unique structure of this compound, featuring a bromoquinoline core and a bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group, presents a specific set of purification challenges. This guide will equip you with the knowledge to navigate these hurdles and achieve high purity for your downstream applications.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Product Decomposition during Silica Gel Column Chromatography
Question: My this compound appears to be decomposing on the silica gel column, leading to streaking on TLC and low recovery. What is happening and how can I prevent it?
Answer: This is a common issue when purifying quinoline derivatives on standard silica gel. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to product degradation. The Boc-protecting group is also sensitive to acidic conditions and can be partially cleaved, resulting in multiple spots on your TLC plate.
Here are several strategies to mitigate decomposition:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before packing your column. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃). This will block the acidic sites and minimize interaction with your compound.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Good alternatives include:
-
Alumina (Neutral or Basic): This is often a suitable choice for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that can be less harsh than silica gel.
-
-
Swift Chromatography: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can reduce the contact time with the stationary phase.
Issue 2: Difficulty in Separating Isomeric Impurities
Question: I am struggling to separate my desired 5-bromo isomer from other positional isomers (e.g., 7-bromo or 8-bromo) by column chromatography. What should I do?
Answer: Isomers often possess very similar polarities, making their separation challenging. Here are some strategies to improve resolution:
-
Optimize Your Mobile Phase: Meticulous thin-layer chromatography (TLC) analysis is crucial. Test a variety of solvent systems, starting with mixtures of ethyl acetate and hexane or dichloromethane. Vary the ratio to find the optimal eluent that provides the best separation (an ideal Rf value for the target compound is around 0.3-0.4).
-
Employ Gradient Elution: A shallow solvent gradient during column chromatography can significantly improve the separation of compounds with similar polarities. Start with a low polarity mobile phase and gradually increase the polarity.
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be necessary to achieve high purity. A reversed-phase C18 column is a good starting point for this class of compounds.
Issue 3: The Purified Product is an Oil or Fails to Crystallize
Question: After column chromatography and solvent removal, my this compound is an oil, not a solid. How can I induce crystallization?
Answer: The presence of residual solvents or minor impurities can inhibit crystallization, resulting in an oily product. Here are some techniques to try:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-60 °C) if the compound is thermally stable.
-
Solvent Trituration/Precipitation: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like n-hexane or diethyl ether) until the solution becomes cloudy. This can often precipitate the product as a solid.
-
Induce Nucleation: If the product remains an oil in the new solvent system, try the following:
-
Vapor Diffusion: Dissolve your product in a higher-boiling, more polar solvent (e.g., THF, chloroform) in a small, open vial. Place this vial inside a larger, sealed container with a more volatile, less polar "anti-solvent" (e.g., n-pentane). The anti-solvent will slowly diffuse into the solution, gradually decreasing the solubility of your compound and promoting crystal growth.[2]
Issue 4: Presence of Colored Impurities in the Final Product
Question: My purified product has a yellowish or brownish tint, but the pure compound should be colorless or off-white. How can I remove these colored impurities?
Answer: Colored impurities are often highly polar byproducts.
-
Charcoal Treatment: During recrystallization, after dissolving the crude compound in a hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. The charcoal can then be removed by hot filtration through a pad of Celite®.[1]
-
Silica Gel Plug: If the colored impurities are very polar, you can pass a solution of your compound through a short plug of silica gel, eluting with a moderately polar solvent. The desired product should elute while the colored impurities remain at the top of the silica.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Deactivated Silica)
This protocol outlines a general procedure for the purification of this compound using deactivated silica gel flash column chromatography.
1. Preparation of Deactivated Silica Gel and Column Packing:
-
In a fume hood, weigh the required amount of silica gel (a general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight).
-
Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (v/v).
-
Create a slurry of the silica gel in this deactivated eluent.
-
Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.
-
Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure to a free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add your deactivated mobile phase to the column.
-
Apply pressure using a pump or inert gas to maintain a steady flow rate.
-
Collect fractions in an appropriate number of test tubes.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.
4. Fraction Analysis and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol details the purification of this compound using a mixed-solvent system, such as ethyl acetate/hexane.
1. Solvent Selection:
-
Perform small-scale solubility tests to confirm a suitable solvent pair. The ideal "good" solvent (e.g., ethyl acetate) should dissolve the compound when hot, while the "poor" solvent (e.g., hexane) should cause it to be insoluble when cold.[3]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture to boiling while stirring to dissolve the solid completely.
3. Hot Filtration (Optional):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Slowly add the "poor" solvent (hexane) to the hot solution until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent used).- Presence of impurities inhibiting nucleation. | - Induce nucleation by scratching the flask or adding a seed crystal.[1]- Reduce solvent volume by gentle evaporation and re-cooling.[3]- Cool to a lower temperature (e.g., in a freezer). |
| Oiling Out | - Solution is too supersaturated.- Cooling rate is too fast. | - Reheat to redissolve the oil, add a small amount of the "good" solvent, and cool slowly.[3]- Modify the solvent system by adjusting the ratio of the "good" and "poor" solvents.[3] |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration. | - Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored Crystals | - Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration.[1] |
Visualization of Workflows
Experimental Workflow for Purification and Purity Assessment
Caption: A general workflow for the purification and purity assessment of this compound.
Decision Tree for Troubleshooting Purification
Caption: A decision tree for troubleshooting common issues during the purification of this compound.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Edelmann, F. T. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
SIELC Technologies. (2018). tert-Butyl carbamate. Available at: [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. Available at: [Link]
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.
-
The Preparation of Some Py-Amino Quinolines and Derivatives - ElectronicsAndBooks. Available at: [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
-
ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]
- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.
-
MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Available at: [Link]
-
Organic Syntheses. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
MDPI. (2017). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]
-
PubChemLite. Tert-butyl n-(5-bromo-2-methylpentan-2-yl)carbamate. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
Sources
Improving the solubility of tert-Butyl (5-bromoquinolin-2-yl)carbamate for reactions
Technical Support Center: tert-Butyl (5-bromoquinolin-2-yl)carbamate
Welcome to the technical support guide for this compound (CAS No. 1414959-06-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We address one of the most common experimental hurdles encountered with this compound: its limited solubility. This guide provides in-depth, practical solutions and the scientific rationale behind them to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound?
This compound is a solid at room temperature. Its molecular structure, featuring a large, rigid quinoline ring system and a non-polar tert-butoxycarbonyl (Boc) group, dictates its solubility profile. It has negligible solubility in water and low solubility in non-polar aliphatic solvents like hexanes and petroleum ether. Its solubility is generally best in polar aprotic solvents and chlorinated organic solvents.
To assist in experimental design, we have compiled a qualitative solubility summary based on its structural properties and data from analogous compounds.
Table 1: Qualitative Solubility Profile
| Solvent | Solvent Class | Expected Solubility | Rationale & Remarks |
|---|---|---|---|
| Dichloromethane (DCM) | Chlorinated | Soluble | Often the first choice for reactions and workups.[1][2] |
| Chloroform | Chlorinated | Soluble | Similar to DCM, effective for dissolving the compound.[1][2] |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | May require gentle warming. Commonly used in cross-coupling reactions. |
| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble | Good for chromatography, but may not be a primary reaction solvent if high concentration is needed.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Excellent solvent for achieving high concentrations, particularly for nucleophilic substitution or coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strongest common solvent for this substrate; useful for challenging cases but can be difficult to remove. |
| Acetonitrile (MeCN) | Nitrile | Sparingly Soluble | Generally not a primary choice unless required by reaction conditions. |
| Toluene / Xylene | Aromatic | Sparingly Soluble | May require significant heating; often used in high-temperature coupling reactions. |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The carbamate can be soluble in alcohols, but the large aromatic system limits this.[1] |
| Hexanes / Heptane | Aliphatic | Insoluble | Primarily used as an anti-solvent for precipitation or recrystallization.[3] |
Q2: My compound is not dissolving for my reaction. What is the recommended troubleshooting workflow?
Encountering poor solubility is a common issue. Instead of immediately abandoning a chosen solvent system (which may be optimal for the reaction chemistry), a systematic approach should be taken. The following workflow provides a logical sequence of steps to improve dissolution.
Sources
Preventing homocoupling of boronic acids in reactions with tert-Butyl (5-bromoquinolin-2-yl)carbamate
A Specialist Guide to Preventing Homocoupling of Boronic Acids in Reactions with tert-Butyl (5-bromoquinolin-2-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of boronic acids. While this reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds, its complexities can lead to significant challenges.[1][2]
Here, we will focus on the specific application of coupling various boronic acids with this compound, a key intermediate in many pharmaceutical development programs. We will explore the mechanistic underpinnings of boronic acid homocoupling and provide actionable strategies to minimize this side reaction, thereby maximizing the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[3] This is particularly problematic because it consumes your valuable boronic acid, reduces the yield of the desired substituted quinoline product, and often generates a byproduct that can be difficult to separate due to its structural similarity to the target molecule.
Q2: What are the primary causes of this homocoupling side reaction?
A2: There are two main pathways that lead to boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[3][4][5] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, it can react directly with the boronic acid to form the homodimer and the active Pd(0) catalyst.[3][6] This can be a significant issue at the beginning of the reaction before the main catalytic cycle is established.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the initial reduction step required for Pd(II) precatalysts and can minimize the initial burst of homocoupling. However, even with Pd(0) catalysts, the presence of oxygen can still lead to the formation of Pd(II) species and subsequent homocoupling.[1][6]
Q4: My reaction is not proceeding at all. What are the first things to check?
A4: If you are observing little to no product formation, start by verifying the following:
-
Catalyst Activity : Ensure your palladium catalyst and any phosphine ligands have not degraded. They should be stored under an inert atmosphere.[7][8]
-
Reagent Purity : Confirm the purity and stability of your this compound and boronic acid. Boronic acids can sometimes undergo protodeboronation, especially if they are electron-deficient or if moisture is present.[8][9][10]
-
Inert Atmosphere : Check that your reaction setup is properly sealed and has been thoroughly purged with an inert gas like argon or nitrogen.[7][8]
-
Solubility : Ensure all reagents, particularly the base, are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can stall the reaction.[10][11]
In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-formatted guide to address specific experimental issues.
Problem 1: Significant formation of boronic acid homodimer is observed by LC-MS, reducing the yield of the desired quinoline product.
Q: I've confirmed the presence of a significant amount of the homocoupled boronic acid byproduct. What are the most likely causes and how can I mitigate this?
A: This is a classic homocoupling issue. Let's break down the causes and solutions.
Underlying Causes & Mechanistic Insight
The Suzuki-Miyaura catalytic cycle relies on maintaining the palladium in its active Pd(0) state.[1][2][12] Any deviation that generates Pd(II) species in the absence of the aryl halide can lead to homocoupling.
-
Mechanism of Homocoupling: As previously mentioned, oxygen or the use of a Pd(II) precatalyst can lead to the formation of Pd(II). This Pd(II) species can then undergo two successive transmetalation steps with the boronic acid, followed by reductive elimination to yield the homodimer and regenerate the Pd(0) catalyst.
Visualizing the Competing Pathways
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Solutions & Experimental Protocols
-
Rigorous Deoxygenation: This is the most critical step to prevent homocoupling.[4][5][6]
-
Protocol for Deoxygenation:
-
Combine this compound, the boronic acid, and the base in a dry Schlenk flask equipped with a stir bar.
-
Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Add the solvent(s) via a syringe.
-
Bubble the inert gas through the solvent mixture for 15-30 minutes to ensure complete removal of dissolved oxygen. This is known as sparging.[5][13]
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
-
-
Choice of Palladium Source and Ligand:
-
Recommendation: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand. For challenging couplings, consider using modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over side reactions.[14]
-
-
The Role of the Base:
-
Insight: The base is crucial for activating the boronic acid for transmetalation.[2][15][16][17][18][19][20] However, an overly strong base or poor solubility can sometimes exacerbate side reactions.
-
Recommendations: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective and commonly used bases.[10] Ensure the base is finely powdered to maximize its surface area and solubility.
-
-
Solvent Selection:
-
Insight: The solvent system must solubilize all components of the reaction. Common choices include mixtures of toluene, dioxane, or THF with water.[2][21][22][23][24] The choice of solvent can also influence the rate of competing side reactions. Less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄.[21]
-
Problem 2: Low yield due to protodeboronation of the boronic acid.
Q: I see a significant amount of the arene corresponding to my boronic acid in the crude reaction mixture, suggesting protodeboronation. How can I prevent this?
A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common decomposition pathway for boronic acids, especially under aqueous and/or basic conditions.[9][25][26][27][28]
Underlying Causes
-
Water: The presence of water, often necessary for Suzuki couplings, can facilitate the hydrolysis of the carbon-boron bond.[9]
-
pH: The rate of protodeboronation is highly pH-dependent. Conditions where the pH is close to the pKa of the boronic acid can accelerate this side reaction.[9][28]
-
Substrate Electronics: Electron-deficient boronic acids are often more susceptible to protodeboronation.[8][29]
Solutions & Experimental Protocols
-
Use of Boronic Esters: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable towards protodeboronation.[1][9][10] They act as a "slow-release" source of the boronic acid under the reaction conditions.[9][30]
-
Protocol for using a Boronic Ester:
-
Substitute the boronic acid with the corresponding boronic ester (e.g., pinacol ester) in a 1.2-1.5 molar equivalent ratio to the aryl halide.
-
The standard Suzuki conditions, particularly with bases like K₃PO₄ or Cs₂CO₃ in aqueous solvent systems, will facilitate the in-situ hydrolysis of the ester to the active boronate species.
-
-
-
Minimizing Water Content: While some water is often beneficial, using an excessive amount can promote protodeboronation.
-
Recommendation: Use a solvent system with a lower proportion of water (e.g., 10:1 dioxane/water) or consider anhydrous conditions with a base like KF.[15]
-
-
Reaction Temperature and Time:
-
Insight: Higher temperatures and longer reaction times can increase the extent of boronic acid decomposition.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. If possible, try running the reaction at a lower temperature (e.g., 80-90 °C).[7][31]
-
Summary of Recommended Conditions
The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents. Esters offer greater stability against protodeboronation.[10] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) + Ligand | Pd(0) sources are preferred to minimize initial homocoupling. |
| Ligand (if using Pd₂(dba)₃) | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands often improve yields and reduce side reactions.[14] |
| Base | K₃PO₄ or K₂CO₃ (finely powdered) | 2.0 - 3.0 equivalents. Ensure good solubility.[7][10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Degas thoroughly by sparging with N₂ or Ar for 15-30 minutes.[5] |
| Temperature | 80 - 100 °C | Monitor reaction progress to avoid prolonged heating which can degrade reagents. |
| Atmosphere | Strict Inert Atmosphere (Argon or Nitrogen) | Absolutely critical to prevent oxygen-mediated homocoupling.[4][5][6] |
General Experimental Workflow
The following diagram outlines a robust workflow for setting up the Suzuki-Miyaura reaction to minimize side reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications. [Link]
-
Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. ACS Publications. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ElectronicsAndBooks. [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Organometallic Chemistry. [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ACS Publications. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Effect of solvent on the Suzuki reaction a . ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
Sources
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- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 28. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of tert-Butyl (5-bromoquinolin-2-yl)carbamate
Welcome to the technical support center for the Suzuki-Miyaura coupling of tert-Butyl (5-bromoquinolin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond simple protocol recitation to explain the underlying chemical principles that govern catalyst selection and reaction efficiency.
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, essential in modern synthetic chemistry.[1] However, the successful coupling of complex heteroaromatic substrates like this compound requires careful consideration of several factors. The presence of the quinoline nitrogen and the carbamate group can influence the electronic properties of the substrate and potentially interfere with the catalytic cycle. This guide will help you navigate these challenges.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product formation. What are the most likely causes?
A1: A complete lack of product formation in a Suzuki coupling reaction can typically be attributed to one of three main areas: the catalyst system, the reaction conditions, or the integrity of your reagents.
-
Inactive Catalyst: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) efficiently. Ensure your phosphine ligand, if used, is not oxidized, as this can inhibit the reduction. Some precatalysts, like those of the PEPPSI type, are designed for easier activation.[3]
-
Improper Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[4] If the base is not strong enough or is insoluble in the reaction medium, this critical step will not occur.
-
Reagent Decomposition: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the boronic acid is replaced by a hydrogen atom.[5][6] This is a common issue and can be exacerbated by harsh reaction conditions or the presence of water.[6]
-
Insufficient Temperature: While many Suzuki couplings proceed at moderate temperatures, some challenging substrates require more forcing conditions to drive the reaction forward.[7]
Q2: My reaction is giving a low yield of the desired product. What can I do to improve it?
A2: Low yields are a common frustration. Here’s a systematic approach to improving them:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is paramount. For heteroaromatic substrates like your bromoquinoline, electron-rich and bulky phosphine ligands are often beneficial. Consider screening a panel of catalysts. A good starting point would be Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos. In some cases, Pd(dppf)Cl₂ has proven effective for couplings involving bromoindazoles, a related heterocyclic system.[8]
-
Base Optimization: The strength and solubility of the base are critical.[4] While carbonates like K₂CO₃ and Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive substrates.[4] Cs₂CO₃ is often used in challenging couplings due to its higher solubility in organic solvents.[4]
-
Solvent System: The solvent must be able to dissolve all reaction components. A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is often used. The water is necessary to dissolve the inorganic base.[9] For substrates with poor solubility, consider using higher boiling point solvents like diglyme or explore solvent systems like dioxane/water.[7][10]
-
Temperature and Reaction Time: If the reaction is sluggish, increasing the temperature can significantly improve the rate and yield.[11] Monitor the reaction over time to determine the optimal reaction duration.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: Common side products in Suzuki couplings include homocoupled boronic acid and dehalogenated starting material.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[3] Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (nitrogen or argon).
-
Dehalogenation (Protodeboronation and Dehalogenation of Aryl Halide): Protodeboronation of the boronic acid is a common side reaction.[5][6] Dehalogenation of the aryl halide starting material can also occur, where the bromine is replaced by a hydrogen. This can happen if the palladium complex reacts with a hydride source in the reaction mixture, which can be generated from the solvent or base.[3] Solutions:
-
Use anhydrous solvents and reagents where possible, although some water is often necessary for the base.
-
Consider using a milder base like KF, which can sometimes suppress ester cleavage if that is also a concern.[9]
-
Using more stable boronic esters, such as pinacol esters, can prevent protodeboronation.[3]
-
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering issues, follow this logical troubleshooting workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
Managing protodeboronation in Suzuki reactions involving tert-Butyl (5-bromoquinolin-2-yl)carbamate.
<Technical Support Center: Managing Protodeboronation in Suzuki Reactions Involving tert-Butyl (5-bromoquinolin-2-yl)carbamate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning the management of protodeboronation, a critical side reaction in Suzuki-Miyaura cross-coupling reactions, specifically when using this compound.
Introduction: The Challenge of Protodeboronation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1][2][3] However, the efficiency of this powerful reaction can be significantly hampered by an undesired side reaction known as protodeboronation.[4] This process involves the replacement of the carbon-boron bond of the boronic acid or its derivative with a carbon-hydrogen bond, effectively consuming the nucleophilic partner and reducing the yield of the desired coupled product.[4][5]
Heteroaromatic boronic acids, particularly those that are electron-deficient, are notoriously susceptible to protodeboronation.[6] The quinoline moiety in your substrate, while being the electrophilic partner, highlights the need for carefully controlled conditions to prevent the decomposition of the boronic acid coupling partner. This guide will walk you through the mechanisms at play and provide actionable strategies to favor the desired cross-coupling pathway.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why is it a problem in my Suzuki reaction with this compound?
A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) of your coupling partner is replaced by a hydrogen atom.[4] This is a significant issue because it irreversibly consumes your nucleophile, leading to a lower yield of the desired biaryl product and generating a byproduct that can complicate purification.[5] While your substrate, this compound, is the aryl bromide, the stability of the boronic acid partner is crucial for a successful reaction.
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate this unwanted side reaction:
-
pH: Both acidic and basic conditions can catalyze protodeboronation. The optimal pH for minimizing this side reaction is highly dependent on the specific boronic acid being used.[4][7][8][9]
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.[10][11]
-
Solvent: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[11][12]
-
Base: The choice of base is critical. While essential for the catalytic cycle, strong bases can also promote the decomposition of the boronic acid.[5][13][14]
-
Reaction Time: Longer reaction times naturally provide more opportunity for the boronic acid to degrade.[11]
Q3: I'm observing a significant amount of the deborylated arene in my reaction mixture. What's the first thing I should check?
A3: The first step is a systematic review of your reaction setup and reagents.[13]
-
Reagent Purity: Ensure your boronic acid is fresh and has been stored correctly under cool, dry, and inert conditions.[11] Boronic acids can degrade over time.[13]
-
Inert Atmosphere: Confirm that your reaction was set up under a properly maintained inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[13][15][16]
-
Solvent and Reagent Degassing: Thoroughly degas your solvents and aqueous base solutions to remove dissolved oxygen.[13][17]
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental issues and offers targeted solutions.
Issue 1: Low yield of the coupled product with significant formation of the protodeboronated byproduct.
This is the most common manifestation of the protodeboronation problem. The key is to adjust the reaction conditions to kinetically favor the Suzuki coupling over the decomposition of the boronic acid.[18]
Underlying Cause: The rate of protodeboronation is competitive with or faster than the rate of transmetalation in the Suzuki catalytic cycle.
Solutions:
-
Optimize the Base:
-
Rationale: The base plays a dual role: it activates the boronic acid for transmetalation but can also catalyze its decomposition.[5] Milder bases often provide a better balance.
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[10][11][13][18] These bases are often effective at promoting the coupling while minimizing the undesired side reaction.
-
-
Lower the Reaction Temperature:
-
Rationale: Both the desired coupling and the undesired protodeboronation are accelerated by heat, but often to different extents.[10]
-
Recommendation: Screen a range of lower temperatures (e.g., 60-80 °C) to find a sweet spot where the Suzuki reaction proceeds at a reasonable rate while protodeboronation is suppressed.[10] This is particularly effective if you are using a highly active catalyst system.
-
-
Employ a More Active Catalyst System:
-
Rationale: A more efficient catalyst will speed up the productive cross-coupling, allowing it to "outrun" the slower protodeboronation pathway.[4][10][19]
-
Recommendation: Consider using modern, highly active palladium precatalysts with sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or cataCXium A.[6] However, be aware that very bulky ligands can sometimes paradoxically promote protodeboronation, so careful selection is key.[14][20]
-
Issue 2: The boronic acid appears to be unstable even before the reaction is complete.
In some cases, the boronic acid is so prone to decomposition that it is consumed before the aryl bromide has been fully converted.
Underlying Cause: The inherent instability of the specific boronic acid derivative under the reaction conditions.
Solutions:
-
Switch to a More Stable Boronic Acid Surrogate:
-
Rationale: Converting the boronic acid to a more stable form is a highly effective strategy.[10] These surrogates are more resistant to premature decomposition.
-
Recommendations:
-
Pinacol Esters: These are often more stable than the corresponding boronic acids and are commercially available or easily prepared.[1][10]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and participate in a "slow-release" mechanism, providing a low, steady concentration of the free boronic acid under the reaction conditions, which minimizes side reactions.[4][18][21]
-
Trifluoroborate Salts (Molander Salts): Potassium aryltrifluoroborates are another class of stable, crystalline solids that are less prone to protodeboronation.[3][6]
-
-
-
Control Water Content:
-
Rationale: While some water is often beneficial or required for the Suzuki-Miyaura reaction (especially for the hydrolysis of boronic esters and dissolving inorganic bases), excess water can serve as the proton source for protodeboronation.[10][17]
-
Recommendation: If using an aqueous base, carefully optimize the solvent ratio (e.g., dioxane/water). In cases of extreme sensitivity, consider using anhydrous conditions with a soluble base like Cs₂CO₃ or K₃PO₄ in a solvent like THF or 2-MeTHF.[5][13][22]
-
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: Competing Suzuki cycle and protodeboronation pathway.
Experimental Protocols
Here are starting-point protocols designed to mitigate protodeboronation when coupling with this compound.
Protocol 1: Optimized Conditions with a Mild Base
This protocol is a good first attempt to control protodeboronation by adjusting the base and temperature.
Reagents & Setup:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Solvent: 1,4-Dioxane/Water (10:1), degassed
-
Oven-dried Schlenk flask with a stir bar
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Add the degassed dioxane/water solvent mixture via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Protocol 2: Using a Boronic Ester for Enhanced Stability
This protocol is recommended when the boronic acid itself is highly unstable.
Reagents & Setup:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Solvent: THF, anhydrous and degassed
-
Flame-dried Schlenk flask with a stir bar
Procedure:
-
In a glovebox or under a strong flow of inert gas, add this compound, the arylboronic acid pinacol ester, Cs₂CO₃, and Pd(PPh₃)₄ to the flask.[10]
-
Add the anhydrous, degassed THF via syringe.
-
Heat the reaction to 60-70 °C and monitor its progress.
-
Follow the work-up and purification procedure described in Protocol 1.
Troubleshooting Workflow
When faced with significant protodeboronation, a structured approach is crucial.
Caption: A decision tree for troubleshooting protodeboronation.
Quantitative Data Summary
| Parameter | Standard Conditions | Recommended Modification for Protodeboronation | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Milder bases (e.g., K₃PO₄, Cs₂CO₃, KF)[13][18] | Reduces base-catalyzed decomposition of the boronic acid. |
| Temperature | 80-110 °C | 50-80 °C[10][23] | Slows the rate of protodeboronation relative to coupling. |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% (with highly active catalysts)[23][24] | A more active catalyst can outpace the side reaction. |
| Boronic Reagent | Boronic Acid | Pinacol Ester, MIDA Boronate, Trifluoroborate[4][10][18] | Increases stability against premature decomposition. |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous solvents (e.g., THF, 2-MeTHF, Toluene)[10][23] | Minimizes the proton source required for protodeboronation. |
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 24. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Validation & Comparative
The Bromoquinoline Isomer Reactivity Maze: A Comparative Guide to Suzuki Coupling for Drug Discovery
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the quinoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of crucial carbon-carbon bonds.[1][2] However, the seemingly subtle shift of a bromine substituent across the quinoline ring dramatically alters its reactivity in this indispensable transformation. This guide provides an in-depth comparison of the reactivity of 5-bromoquinoline versus its other bromo-isomers in the Suzuki coupling, supported by mechanistic insights and experimental data to empower rational substrate selection and reaction optimization.
The Decisive Factors: Unpacking Electronic and Steric Effects in Bromoquinoline Reactivity
The rate-determining step in many Suzuki-Miyaura coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the aryl halide bond.[3] The facility of this step is profoundly influenced by two key factors: the electronic properties of the carbon-bromine (C-Br) bond and the steric environment surrounding it.
The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl > F, which correlates with the bond dissociation energies of the corresponding carbon-halogen bonds.[4][5] Within the bromoquinoline series, however, the position of the bromine atom introduces significant electronic and steric nuances that dictate the reactivity hierarchy.
Electronic Landscape of the Quinoline Ring
The quinoline ring system is a π-electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the α-positions (C2 and C4), rendering them more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[6] Positions in the carbocyclic ring (C5, C6, C7, C8) are less affected by the nitrogen's inductive effect but are still influenced by resonance.
Steric Impediments: A Hindrance to Coupling
Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step.[7][8] This is particularly relevant for positions adjacent to the ring fusion (C4 and C5) and the nitrogen atom (C2 and C8).
A Head-to-Head Comparison of Bromoquinoline Isomers
Based on these fundamental principles, we can establish a reasoned comparison of the reactivity of the various bromoquinoline isomers in Suzuki coupling.
| Bromoquinoline Isomer | Position | Key Factors Influencing Reactivity | Expected Reactivity |
| 2-Bromoquinoline | α-position | High Electronic Activation: The C2 position is highly electron-deficient due to its proximity to the nitrogen atom, favoring oxidative addition.[6] Moderate Steric Hindrance: The adjacent nitrogen atom and the hydrogen at C3 create some steric bulk. | High |
| 3-Bromoquinoline | β-position | Moderate Electronic Activation: Less electronically activated than the α-positions, but still influenced by the heterocyclic ring. | Moderate to High |
| 4-Bromoquinoline | α-position | High Electronic Activation: Similar to the C2 position, the C4 position is highly electron-deficient.[6] Significant Steric Hindrance: Flanked by the ring fusion and the C3 position, it experiences considerable steric congestion. | Moderate |
| 5-Bromoquinoline | Carbocyclic ring | Moderate Steric Hindrance: Situated next to the ring fusion, it experiences some steric hindrance. Lower Electronic Activation: Less influenced by the nitrogen atom's inductive effect compared to the pyridine ring. | Moderate |
| 6-Bromoquinoline | Carbocyclic ring | Minimal Steric Hindrance: Located on the "open" face of the carbocyclic ring. Lower Electronic Activation: Similar to 5-bromoquinoline. | Moderate to High |
| 7-Bromoquinoline | Carbocyclic ring | Minimal Steric Hindrance: Similar to 6-bromoquinoline. Lower Electronic Activation: Similar to 5- and 6-bromoquinoline. | Moderate to High |
| 8-Bromoquinoline | α to Nitrogen (peri) | Significant Steric Hindrance: The "peri" interaction with the hydrogen at C7 creates substantial steric strain, hindering the approach of the catalyst.[9] Moderate Electronic Activation: Proximity to the nitrogen atom provides some electronic activation. | Low to Moderate |
Summary of Expected Reactivity Order:
Based on a synthesis of electronic and steric arguments, a general reactivity trend can be proposed:
2-Bromoquinoline ≈ 4-Bromoquinoline > 3-Bromoquinoline ≈ 6-Bromoquinoline ≈ 7-Bromoquinoline > 5-Bromoquinoline > 8-Bromoquinoline
It is crucial to note that this is a generalized trend, and the actual reactivity can be significantly influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. For instance, the use of bulky phosphine ligands can sometimes overcome steric hindrance and alter the observed reactivity.[10]
Experimental Support and Methodologies
Representative Suzuki Coupling Protocols
The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki Coupling of 3-Bromoquinoline [2]
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.
-
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: Selective Suzuki Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile [11]
This protocol demonstrates the selective coupling at the more reactive C-Br bond.
-
Materials:
-
6-Bromo-4-chloroquinoline-3-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a Schlenk flask, add 6-Bromo-4-chloroquinoline-3-carbonitrile, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up and purify as described in Protocol 1.
-
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion and Future Outlook
The reactivity of bromoquinoline isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic activation and steric hindrance. While a definitive, experimentally validated reactivity order for all isomers remains to be established, a qualitative understanding based on fundamental principles allows for informed substrate selection. The α-positions (C2 and C4) are electronically primed for reaction, though steric factors, particularly at C4 and C8, can temper this reactivity. The positions on the carbocyclic ring (C5, C6, C7) offer a balance of accessibility and moderate reactivity, making them attractive targets for functionalization.
For drug development professionals, a thorough understanding of these reactivity trends is paramount for the efficient synthesis of novel quinoline-based drug candidates. Future work involving systematic kinetic studies and computational modeling will undoubtedly provide a more quantitative and predictive framework for navigating the bromoquinoline reactivity maze.
References
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Gorelsky, S. I. (2021). Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing. [Link]
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Macmillan, D. W. C., & et al. (2021). Computational and experimental studies of oxidative addition and intermolecular transmetallation. ResearchGate. [Link]
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Gorelsky, S. I. (2021). Computational analysis of R–X oxidative addition to Pd nanoparticles. Chemical Science. [Link]
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Reizman, B. J., & et al. (2016). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... ResearchGate. [Link]
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Denton, J., & et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Singh, P. P., & et al. (2014). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. International Journal of Scientific and Research Publications. [Link]
-
NRO-Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Ökten, S., & et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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Zhang, Y., & et al. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ChemRxiv. [Link]
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Sigman, M. S., & et al. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
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Biscoe, M. R., & et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]
-
Taddei, M., & et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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MIT OpenCourseWare. (2014). The Suzuki Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Antilla, J. C., & et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Antilla, J. C., & et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Sun, J., & et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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ResearchGate. (2019). The yield versus time for Suzuki–Miyaura coupling reaction of.... [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Angene. (2025). 5-Bromoisoquinoline: A Vital Reagent for Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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A Comparative Guide to the In Vitro Validation of Novel Kinase Inhibitors Synthesized from tert-Butyl (5-bromoquinolin-2-yl)carbamate
This guide provides a comprehensive framework for the in-vitro validation and comparative analysis of novel kinase inhibitors derived from the versatile quinoline scaffold, using tert-Butyl (5-bromoquinolin-2-yl)carbamate as a key synthetic precursor. The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic the adenine moiety of ATP allows it to effectively target the highly conserved ATP-binding pocket of protein kinases.[3]
This document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental design, present detailed protocols for robust validation, and benchmark our novel compounds against established clinical inhibitors, ensuring a scientifically rigorous evaluation of their therapeutic potential.
Section 1: Synthetic Strategy and Rationale
The strategic design of potent and selective kinase inhibitors from this compound hinges on the functionalization of the quinoline core. The tert-butyl carbamate (Boc) group at the 2-position serves as a protecting group for the amine, while the bromine atom at the 5-position provides a reactive handle for introducing molecular complexity, typically via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[4]
This approach allows for the systematic exploration of the structure-activity relationship (SAR). Modifications at the 5-position can be tailored to interact with specific residues within the kinase active site, thereby driving potency and selectivity for target kinases such as EGFR, VEGFR-2, and Src, which are frequently implicated in oncogenesis.[5][6][7]
Section 2: Primary Biochemical Validation: IC₅₀ Determination
The initial and most critical step in validating a novel inhibitor is to determine its potency against the target kinase in a purified, cell-free system. The half-maximal inhibitory concentration (IC₅₀) is the primary metric, quantifying the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%.[8] A lower IC₅₀ value indicates higher potency.
For this purpose, we employ a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay. This format is highly sensitive, suitable for high-throughput screening, and directly measures kinase activity by quantifying the amount of ADP produced during the phosphotransfer reaction.[9][10]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of a novel quinoline inhibitor (NQI) against a target kinase (e.g., EGFR, VEGFR-2, or Src).
Causality in Protocol Design:
-
ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) of the kinase. This ensures that the novel compound and ATP are in direct competition for the binding site, providing a more accurate measure of a competitive inhibitor's potency.
-
Controls: The inclusion of a "no-inhibitor" (vehicle, e.g., DMSO) control represents 100% kinase activity, while a "no-enzyme" control establishes the background signal. A known reference inhibitor (e.g., Gefitinib for EGFR) serves as a positive control to validate assay performance.[6][11]
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific peptide substrate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP solution (at 2x the final desired Km concentration)
-
Novel Quinoline Inhibitor (NQI) and Reference Inhibitor (10-point serial dilutions in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Step-by-Step Methodology:
-
Compound Plating: Add 1 µL of serially diluted NQI, reference inhibitor, or DMSO vehicle control to the wells of the assay plate.
-
Enzyme Preparation: Prepare a 2x kinase/substrate master mix in Kinase Buffer. Add 10 µL of this mix to each well.
-
Inhibitor Binding: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitors to bind to the kinases.
-
Reaction Initiation: Prepare a 2x ATP solution in Kinase Buffer. Add 10 µL to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Reaction Termination & ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition: Measure luminescence using a compatible plate reader.
-
Data Analysis:
-
Subtract the "no-enzyme" background from all wells.
-
Normalize the data by setting the "no-inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to calculate the IC₅₀ value.[9]
-
Section 3: Comparative Analysis and Selectivity Profiling
A potent inhibitor is not necessarily a good drug candidate. High selectivity for the target kinase over other kinases is paramount to minimizing off-target effects and potential toxicity. Therefore, the IC₅₀ of our Novel Quinoline Inhibitor (NQI) must be benchmarked against established, clinically relevant drugs.
| Compound ID | Primary Target(s) | NQI (IC₅₀, nM) | Gefitinib (IC₅₀, nM) | Sorafenib (IC₅₀, nM) | Dasatinib (IC₅₀, nM) |
| EGFR | EGFR | [Hypothetical Value, e.g., 25] | 17.1[5] | >10,000 | 1-3[3] |
| VEGFR-2 | VEGFR-2, PDGFR, Raf | [Hypothetical Value, e.g., 85] | >10,000 | 53.65[7] | >1,000 |
| Src | Src, Abl, c-Kit | [Hypothetical Value, e.g., >5,000] | >10,000 | >10,000 | <1 |
Note: IC₅₀ values are highly dependent on assay conditions. For a direct comparison, all compounds should be tested in parallel under identical conditions.
This comparative table immediately contextualizes the performance of the NQI. For instance, a hypothetical NQI with an EGFR IC₅₀ of 25 nM would be considered potent, though slightly less so than Gefitinib. A high IC₅₀ against Src would indicate favorable selectivity against this common off-target kinase. For a comprehensive profile, promising compounds should be screened against a broad panel of kinases (e.g., >300 kinases) to generate a full selectivity profile.
Section 4: Cellular Validation: Target Engagement and Functional Outcomes
Demonstrating potency in a biochemical assay is the first step. The next is to confirm that the inhibitor can enter a living cell, engage its target, and elicit a functional biological response.
Experimental Protocol: Western Blot for Target Phosphorylation
Objective: To determine if the NQI can inhibit the autophosphorylation of its target kinase (e.g., EGFR) or the phosphorylation of a key downstream substrate (e.g., ERK) in a cellular context.
Causality in Protocol Design:
-
Serum Starvation: Cells are often serum-starved before stimulation to reduce basal signaling activity, ensuring that the observed phosphorylation is a direct result of the ligand stimulation.
-
Ligand Stimulation: For receptor tyrosine kinases like EGFR, a cognate ligand (e.g., EGF) is added to induce receptor dimerization and autophosphorylation. This provides a robust signal to measure inhibition.
-
Loading Control: An antibody against the total protein (e.g., Total EGFR) or a housekeeping protein (e.g., β-actin) is used to ensure equal amounts of protein were loaded in each lane, validating the observed changes in phosphorylation.[9]
Step-by-Step Methodology:
-
Cell Culture: Seed cells that overexpress the target kinase (e.g., A431 for EGFR) in 6-well plates and grow to 70-80% confluency.[12]
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-18 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the NQI for 1-2 hours.
-
Stimulation: Add a stimulating ligand (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein or a loading control to confirm equal loading.
Section 5: Signaling Pathway Context
Understanding where an inhibitor acts is crucial for predicting its downstream effects. Kinase inhibitors targeting EGFR or VEGFR-2 interrupt complex signaling cascades that regulate cell proliferation, survival, and angiogenesis.
As shown in the diagram, an EGFR inhibitor prevents the initial autophosphorylation step, thereby blocking the entire downstream MAPK/ERK cascade that drives cell proliferation.[10] A similar inhibitory action on the VEGFR-2 pathway would block signals essential for angiogenesis.[13]
Conclusion
The in-vitro validation of novel kinase inhibitors synthesized from versatile scaffolds like this compound is a multi-step, rigorous process. It requires a logical progression from primary biochemical potency determination to comparative analysis and finally to cellular validation of on-target effects. By employing robust, well-controlled assays and benchmarking against established drugs, researchers can confidently identify promising lead candidates for further preclinical and clinical development. This structured approach, grounded in scientific integrity, is essential for translating novel chemical entities into effective therapeutics.
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BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Retrieved from [Link]
-
Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Senevirathne, S., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of Biomolecular Screening. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Retrieved from [Link]
-
BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Molecular Medicine. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
-
Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Retrieved from [Link]
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Al-Hadiya, B., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Retrieved from [Link]
-
Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][14][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
-
Kamal, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Kumar, D., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Li, S., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. Retrieved from [Link]
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A Researcher's Guide to Characterizing Off-Target Effects of Novel Kinase Inhibitors Derived from tert-Butyl (5-bromoquinolin-2-yl)carbamate
As Senior Application Scientists, we understand that the journey from a promising chemical scaffold to a selective, effective therapeutic is fraught with challenges. The quinoline core, present in your starting material, tert-butyl (5-bromoquinolin-2-yl)carbamate, is a privileged structure in kinase inhibitor design, known for its versatility and potent activity.[1][2][3] However, this potency comes with the inherent risk of off-target interactions, a consequence of the highly conserved nature of the ATP-binding site across the human kinome.[4]
This guide provides a comprehensive framework for assessing the selectivity of your novel kinase inhibitors. We will move beyond a simple checklist of assays, instead focusing on building an integrated, multi-pronged strategy. Our approach is designed to be self-validating, providing a clear rationale for experimental choices to ensure that the data you generate is robust, interpretable, and ultimately, decision-enabling for your drug development program.
The Imperative of Selectivity Profiling
A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic window. While polypharmacology—the modulation of multiple targets—can sometimes be beneficial, unanticipated off-target effects are a primary cause of toxicity and clinical trial failure.[4][5] Therefore, a rigorous and early assessment of off-target binding is not merely a regulatory hurdle but a fundamental component of designing safer, more effective medicines. The goal is to build a complete picture of your compound's interactions across the kinome, distinguishing desired polypharmacology from potential liabilities.[6]
An Integrated Strategy for Off-Target Assessment
No single method can fully capture the complexity of a compound's intracellular interactions. We advocate for a tiered approach that combines biochemical, cell-based, and computational methods to build a comprehensive selectivity profile. This workflow ensures that resources are used efficiently, with broad, cost-effective screens preceding more complex and targeted validation studies.
Caption: Integrated workflow for assessing kinase inhibitor off-target effects.
Tier 1: Foundational Biochemical Profiling
The first step is to understand the direct, physical interactions between your inhibitor and a wide array of kinases. This is most effectively achieved through large-scale biochemical screens that survey a significant portion of the human kinome.[7]
Causality Behind the Choice: Biochemical assays provide the cleanest assessment of direct enzyme-inhibitor interactions, free from the complexities of cellular systems like membrane permeability, efflux pumps, and intracellular ATP concentrations. This allows for a direct comparison of binding affinities or inhibitory activities across hundreds of kinases.
Two primary methodologies dominate this space:
-
Competition Binding Assays (e.g., KINOMEscan®): These assays measure the ability of a test compound to displace a known, tagged ligand from the kinase active site. The readout is typically a dissociation constant (Kd), which reflects the intrinsic binding affinity. A key advantage is that these assays are independent of ATP, providing a true measure of affinity.[8][9]
-
Enzymatic Activity Assays (e.g., KinaseProfiler™): These assays directly measure the inhibition of a kinase's catalytic activity—the phosphorylation of a substrate.[7] The result is an IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%. It is crucial to consider the ATP concentration used in these assays, as it can significantly impact the measured IC50 for ATP-competitive inhibitors.[10] Profiling at or near the Km for ATP for each kinase provides a more physiologically relevant comparison of potency.[10]
Comparative Data: Hypothetical Quinoline Derivatives
To illustrate the output of such screens, let's consider two hypothetical inhibitors derived from our parent scaffold, designed to target Kinase X.
| Parameter | Inhibitor A (Less Selective) | Inhibitor B (More Selective) | Interpretation |
| On-Target: Kinase X (IC50) | 5 nM | 25 nM | Inhibitor A is more potent against the intended target. |
| Off-Target: Kinase Y (IC50) | 15 nM | 1,500 nM | Inhibitor A potently inhibits Kinase Y, a significant off-target liability. |
| Off-Target: Kinase Z (IC50) | 50 nM | >10,000 nM | Inhibitor A shows additional off-target activity; Inhibitor B is clean. |
| Selectivity Score (S(10)) * | 0.15 | 0.01 | A lower score indicates higher selectivity. Inhibitor B is highly selective. |
*Selectivity Score (S(10)) is the number of off-targets with IC50 < 10x the on-target IC50, divided by the total number of kinases tested.
This direct comparison immediately highlights Inhibitor A as a potent but promiscuous compound, while Inhibitor B, despite being less potent, demonstrates a much more desirable selectivity profile, making it a stronger candidate for further development.
Tier 2: Validating Targets in a Cellular Context
A compound that binds a kinase in a test tube may not necessarily engage it within a living cell. Cellular validation is a critical step to confirm that your inhibitor can reach its intended (and unintended) targets at relevant concentrations.
Cellular Target Engagement Assays
Causality Behind the Choice: These assays confirm that your compound can cross the cell membrane and bind to its target in the complex intracellular environment. Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) are powerful tools for this purpose.[11][12] They allow for the quantitative measurement of compound binding to a specific kinase in living cells, providing a more accurate reflection of target engagement in a physiological setting.[11]
Caption: Principle of a NanoBRET™ target engagement assay.
Phosphoproteomics
Causality Behind the Choice: To understand the functional consequences of on- and off-target engagement, phosphoproteomics offers a global, unbiased view of kinase signaling.[13] By using mass spectrometry to quantify changes in thousands of phosphorylation sites across the proteome after inhibitor treatment, you can map the downstream effects of kinase inhibition. This can confirm the inhibition of the intended pathway and simultaneously uncover unexpected pathway modulations resulting from off-target activity.[13]
Tier 3: Computational Approaches to Predict and Rationalize
Computational methods serve two key purposes: predicting potential off-targets early in the discovery process and helping to rationalize observed activities later on.[14]
Causality Behind the Choice: Computational screening is cost-effective and can be performed before a compound is even synthesized.[15][16] It can prioritize which compounds to make and which kinases to watch out for in subsequent biochemical screens.
-
Structure-Based Methods: If the 3D structure of your target kinase is known, docking simulations can predict how your inhibitor might bind. Comparing the binding site signatures of different kinases can reveal potential for cross-reactivity.[16][17]
While predictive power is still improving, these in silico tools are excellent for generating hypotheses that can be tested experimentally.[11]
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Activity Assay
This protocol describes a standard method for determining the IC50 value of an inhibitor against a specific kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the kinase inhibition.[10]
Self-Validation System:
-
Positive Control (No Inhibitor): Establishes maximum enzyme activity (0% inhibition).
-
Negative Control (No Enzyme): Establishes background signal (100% inhibition).
-
Reference Inhibitor: A known inhibitor for the target kinase is run in parallel to validate assay performance.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., from 100 µM to 5 pM) in an appropriate buffer (e.g., 10% DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing:
-
Kinase Buffer
-
Target Kinase (at a pre-determined optimal concentration)
-
Substrate Peptide
-
Mg/MnCl₂
-
-
Initiate Reaction: Add the test inhibitor dilutions to the reaction mixture. Allow a 10-minute pre-incubation at room temperature.
-
Start Phosphorylation: Initiate the reaction by adding [γ-³³P]ATP (at a concentration close to the kinase's Km for ATP).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Capture and Wash: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NanoBRET™ Intracellular Target Engagement Assay
Principle: This assay quantifies compound binding to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase. A fluorescent tracer that binds the target is added to the cells. In the absence of an inhibitor, the tracer binds the target, and energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds the target will displace the tracer, leading to a loss of BRET signal.[11]
Self-Validation System:
-
No Tracer Control: Measures background signal from the NanoLuc-fused kinase.
-
No Inhibitor Control: Establishes the maximum BRET signal.
-
Known Permeable Inhibitor: Used as a positive control to validate cellular engagement.
Methodology:
-
Cell Preparation: Plate HEK293 cells transiently transfected with the plasmid encoding the Kinase-NanoLuc® fusion protein in a 96-well, white-bottom plate. Incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test inhibitor to the cells.
-
Tracer Addition: Immediately after adding the inhibitor, add the fluorescent NanoBRET™ tracer at its pre-determined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm) simultaneously.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the curve to determine the IC50 value for cellular target engagement.
Conclusion
Characterizing the selectivity of novel kinase inhibitors derived from scaffolds like this compound is a complex but essential task. Relying on a single assay type provides an incomplete and potentially misleading picture. By adopting a multi-tiered strategy that integrates large-scale biochemical profiling, cellular target validation, and computational modeling, researchers can build a comprehensive and robust understanding of their compound's behavior. This rigorous, evidence-based approach is paramount for identifying candidates with the highest potential for clinical success and minimizing the risk of off-target-driven toxicity.
References
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Title: Computational analysis of kinase inhibitor selectivity using structural knowledge. Source: Bioinformatics, Oxford Academic. URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology. URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC, NIH. URL: [Link]
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Title: Computational Modeling of Kinase Inhibitor Selectivity. Source: ACS Medicinal Chemistry Letters. URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PubMed. URL: [Link]
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Title: Computational Modeling of Kinase Inhibitor Selectivity. Source: PMC, NIH. URL: [Link]
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Title: Strategy toward Kinase-Selective Drug Discovery. Source: Journal of Chemical Theory and Computation, ACS Publications. URL: [Link]
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Title: Computational off-target profiling of known kinase inhibitors. Source: ResearchGate. URL: [Link]
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Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Source: PubMed Central. URL: [Link]
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Title: Computational analysis of kinase inhibitor selectivity using structural knowledge. Source: PubMed. URL: [Link]
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Title: KINOMEscan® Kinase Screening & Profiling Services. Source: Technology Networks. URL: [Link]
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Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Source: ACS Publications. URL: [Link]
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Title: KinScan: AI-based rapid profiling of activity across the kinome. Source: ResearchGate. URL: [Link]
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Title: KINOMEscan Technology. Source: Eurofins Discovery. URL: [Link]
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Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Source: The Institute of Cancer Research. URL: [Link]
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Title: Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Source: AACR Journals. URL: [Link]
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Title: Cell-based test for kinase inhibitors. Source: INiTS. URL: [Link]
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Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Source: ScienceDirect. URL: [Link]
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Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: PubMed Central. URL: [Link]
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Title: Kinase Screening and Profiling - Guidance for Smart Cascades. Source: Eurofins Discovery. URL: [Link]
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Title: Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Source: PMC, NIH. URL: [Link]
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Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Source: Physical Biology. URL: [Link]
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Title: (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Source: ResearchGate. URL: [Link]
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Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Source: PubMed. URL: [Link]
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Navigating the Kinome: A Comparative Analysis Framework for tert-Butyl (5-bromoquinolin-2-yl)carbamate Derivatives as Kinase Inhibitors
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for the comparative analysis of a specific class of quinoline derivatives, tert-Butyl (5-bromoquinolin-2-yl)carbamates, to elucidate their kinase selectivity profiles. While extensive public data on this particular scaffold is limited, this document serves as a methodological blueprint for researchers and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[4] Consequently, achieving inhibitor selectivity is a formidable challenge in kinase drug discovery.[5] A non-selective inhibitor can lead to off-target effects and associated toxicities, while a highly selective inhibitor can provide a more precise therapeutic window. The goal of a comparative analysis is to identify derivatives with the optimal balance of potency against the desired target and selectivity against other kinases.
Hypothetical Comparative Kinase Profiling
To illustrate the process of a comparative analysis, let us consider a hypothetical series of tert-Butyl (5-bromoquinolin-2-yl)carbamate derivatives with varying substitutions at the C-7 position of the quinoline ring. The inhibitory activity of these compounds would be assessed against a panel of representative kinases. The results, typically expressed as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), are best presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Kinase Inhibition Profile of C-7 Substituted this compound Derivatives (IC50 in nM)
| Compound ID | R Group (C-7) | Target Kinase (e.g., EGFR) | Off-Target Kinase 1 (e.g., VEGFR2) | Off-Target Kinase 2 (e.g., Src) | Selectivity Ratio (VEGFR2/EGFR) | Selectivity Ratio (Src/EGFR) |
| Parent | -H | 150 | 300 | >10,000 | 2 | >66 |
| Derivative 1 | -OCH3 | 25 | 500 | 8,000 | 20 | 320 |
| Derivative 2 | -Cl | 75 | 150 | 5,000 | 2 | 66 |
| Derivative 3 | -N(CH3)2 | 10 | 2,000 | >10,000 | 200 | >1000 |
| Reference | Erlotinib | 2 | 1,500 | >10,000 | 750 | >5000 |
Data presented is purely illustrative and not based on actual experimental results.
Deciphering Structure-Activity Relationships (SAR)
-
Potency: The introduction of a dimethylamino group at the C-7 position (Derivative 3) appears to significantly enhance potency against the target kinase compared to the unsubstituted parent compound. The methoxy group (Derivative 1) also improves potency, while the chloro group (Derivative 2) has a less pronounced effect.
-
Selectivity: Derivative 3 exhibits a remarkable 200-fold selectivity for the target kinase over Off-Target Kinase 1 and over 1000-fold selectivity over Off-Target Kinase 2. This suggests that the dimethylamino moiety not only enhances potency but also contributes favorably to selectivity. In contrast, the chloro substitution in Derivative 2 does not improve selectivity over Off-Target Kinase 1.
These observations can be visualized in a logical relationship diagram to guide further optimization efforts.
Caption: Structure-Activity Relationship (SAR) flow for C-7 modifications.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
To generate the type of data presented in Table 1, a robust and reproducible kinase inhibition assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used platform for this purpose.
Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, fluorescence resonance energy transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer, resulting in a high FRET signal. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock solution of the kinase in the appropriate kinase buffer.
-
Prepare a 10X stock solution of the terbium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 10X stock solution of the fluorescent tracer in the kinase buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO, and then dilute them into the kinase buffer to create 4X final concentrations.
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the 4X test compound solution to the appropriate wells. Include wells with DMSO only for "no inhibitor" controls and wells with a known potent inhibitor for "high inhibition" controls.
-
Add 5 µL of the 4X kinase/antibody mixture to all wells.
-
Add 5 µL of the 4X tracer solution to all wells.
-
The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 495 nm (terbium) and 520 nm (tracer).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Normalize the data to the "no inhibitor" and "high inhibition" controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Biological Context: Signaling Pathways
Understanding the signaling pathways in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition. For instance, if the target kinase is a receptor tyrosine kinase (RTK) like the Epidermal Growth factor Receptor (EGFR), its inhibition will affect downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
Sources
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A Comparative Guide to the Spectroscopic Analysis for Structure Confirmation of tert-Butyl (5-bromoquinolin-2-yl)carbamate
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, unambiguous structure confirmation is a cornerstone of rigorous scientific practice. The introduction of a tert-butoxycarbonyl (Boc) protecting group to a heteroaromatic amine, such as in the synthesis of tert-Butyl (5-bromoquinolin-2-yl)carbamate from 5-bromoquinolin-2-amine, fundamentally alters the molecule's electronic and structural characteristics. This guide provides an in-depth comparison of the spectroscopic data between the precursor amine and the final Boc-protected product, offering a clear, data-supported framework for confirming the success of the protection reaction.
The choice of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is predicated on their ability to probe specific molecular features. NMR provides a detailed map of the carbon-hydrogen framework, IR identifies the presence of key functional groups, and MS confirms the molecular weight and elemental composition. By comparing the spectra of the starting material and the product, we can unequivocally validate the structural transformation.
Core Spectroscopic Comparisons: 5-bromoquinolin-2-amine vs. Its Boc-Protected Derivative
The primary objective of this analysis is to identify the spectral changes indicative of the successful addition of the Boc group to the 2-amino position of the 5-bromoquinoline core.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Molecules
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The transformation from 5-bromoquinolin-2-amine to its Boc-protected counterpart introduces significant and predictable changes in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The most telling evidence of a successful reaction in the ¹H NMR spectrum is the appearance of a prominent singlet in the upfield region, typically around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group of the Boc moiety.[1] Concurrently, the broad singlet corresponding to the amine (-NH₂) protons in the starting material (5-bromoquinolin-2-amine) will be replaced by a singlet for the carbamate N-H proton, often shifted downfield.[2]
The electronic landscape of the quinoline ring is also altered. The Boc group, being electron-withdrawing, will induce downfield shifts in the resonances of the aromatic protons, particularly those in proximity to the C2 position.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the introduction of the Boc group provides several unambiguous markers. New signals will appear corresponding to the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons (around 28 ppm).[1] Furthermore, a new carbonyl carbon signal from the carbamate linkage will be observed in the downfield region, typically between 150 and 155 ppm.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Spectroscopic Feature | Expected Chemical Shift (δ, ppm) | Rationale for Change |
| 5-bromoquinolin-2-amine | ¹H: -NH ₂ | Broad singlet, ~4.0-5.0 | Presence of primary amine protons. |
| ¹³C: Aromatic C -NH₂ | ~158-160 | Carbon directly attached to the electron-donating amine group. | |
| This compound | ¹H: -C(CH ₃)₃ | Singlet, ~1.5 | Appearance of nine equivalent protons of the tert-butyl group. |
| ¹H: -NH - | Singlet, ~8.0-9.5 | Replacement of amine protons with a single carbamate proton. | |
| ¹³C: -C (CH₃)₃ | ~80-82 | Appearance of the quaternary carbon of the Boc group. | |
| ¹³C: -C(C H₃)₃ | ~28 | Appearance of the methyl carbons of the Boc group. | |
| ¹³C: -NH-C =O | ~152-154 | Appearance of the carbamate carbonyl carbon. |
II. Infrared (IR) Spectroscopy: Tracking Functional Group Transformation
IR spectroscopy is instrumental in identifying the key functional groups involved in the reaction. The transition from a primary amine to a carbamate is characterized by distinct changes in the IR spectrum.
In the spectrum of 5-bromoquinolin-2-amine, one would expect to see a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[3] Upon successful Boc protection, these two bands will be replaced by a single, broader N-H stretching band for the secondary amide of the carbamate group, typically around 3200-3400 cm⁻¹.[4]
The most definitive change, however, is the appearance of a strong carbonyl (C=O) stretching absorption for the carbamate group, typically found in the range of 1700-1725 cm⁻¹.[4]
Table 2: Key IR Absorption Frequencies
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) |
| 5-bromoquinolin-2-amine | N-H Stretch (primary amine) | ~3450 and ~3350 (two bands) |
| This compound | N-H Stretch (carbamate) | ~3200-3400 (one broad band) |
| C=O Stretch (carbamate) | ~1700-1725 |
III. Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Patterns
Mass spectrometry provides the definitive confirmation of the molecular weight of the product. The molecular ion peak ([M]⁺) for this compound will be 100 atomic mass units (amu) greater than that of 5-bromoquinolin-2-amine, corresponding to the addition of the C₅H₈O₂ moiety of the Boc group.
Furthermore, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak.[5] A pair of peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity will be observed, separated by 2 amu. This pattern serves as a powerful confirmation of the presence of a single bromine atom in the molecule.
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion Peaks (m/z) |
| 5-bromoquinolin-2-amine | C₉H₇BrN₂ | 223.07 | ~222 and 224 (in a ~1:1 ratio) |
| This compound | C₁₄H₁₅BrN₂O₂ | 323.19 | ~322 and 324 (in a ~1:1 ratio) |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Synthesis of this compound
This protocol is a general procedure for the Boc protection of an amine.[6][7]
-
Dissolution: Dissolve 5-bromoquinolin-2-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq), to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Workflow for NMR Spectroscopic Analysis.
IR Data Acquisition
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent disk.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The structural confirmation of this compound is a straightforward process when a systematic, multi-technique spectroscopic approach is employed. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry provides a self-validating system where each technique offers complementary and confirmatory evidence of the successful Boc protection. By comparing the spectral data of the product with that of the starting material, 5-bromoquinolin-2-amine, researchers can confidently verify the molecular structure and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. Retrieved from [Link]
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Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromoquinolin-2-amine. Retrieved from [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
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ResearchGate. (2024, September 1). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Silico Docking Studies of tert-Butyl (5-bromoquinolin-2-yl)carbamate Derivatives with Kinase Targets
Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
In the landscape of modern drug discovery, the quinoline scaffold has emerged as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2][3] Its versatile chemical nature allows for extensive functionalization, leading to compounds with a wide spectrum of biological activities, including potent anticancer properties.[3][4] A significant portion of these activities stems from the inhibition of protein kinases, a family of enzymes that are central regulators of cellular signaling.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[6][7][8]
This guide focuses on a specific, promising scaffold: tert-Butyl (5-bromoquinolin-2-yl)carbamate . We will explore a hypothetical series of its derivatives and provide a comprehensive, field-proven protocol for evaluating their potential as kinase inhibitors using in silico molecular docking. This computational technique predicts how a small molecule (a ligand) binds to the active site of a protein (a receptor), providing critical insights into binding affinity and interaction patterns long before committing to costly and time-consuming synthesis and in vitro screening.[9][10][11]
This document is designed for researchers, medicinal chemists, and computational scientists. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible virtual screening cascade.
Part 1: The Strategic Selection of Kinase Targets
The human genome encodes over 500 kinases, making the choice of target a critical first step.[6] For quinoline-based scaffolds, certain kinase families have shown high susceptibility to inhibition. Our comparative study will focus on two well-validated oncogenic kinases:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8][12] Inhibiting VEGFR2 can effectively starve tumors of their blood supply.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutation and overexpression are frequently implicated in the proliferation and survival of cancer cells, particularly in non-small cell lung cancer and glioblastoma.[7][12]
The selection of these targets is strategic; they represent different sub-families of tyrosine kinases and have well-characterized structures in the Protein Data Bank (PDB), a prerequisite for reliable structure-based drug design.[13]
Part 2: A Validated Workflow for Molecular Docking
The credibility of any in silico study hinges on a meticulously executed and validated workflow. The following protocol represents a standard, robust procedure for predicting the binding of our carbamate derivatives to their kinase targets.
Visualizing the In Silico Docking Workflow
Caption: A comprehensive workflow for in silico molecular docking studies.
Step-by-Step Experimental Protocol
1. Receptor and Ligand Preparation
-
Rationale (Expertise): The quality of your starting structures is paramount. PDB structures are experimental snapshots and often contain non-essential water molecules, ions, or co-factors that can interfere with docking.[14][15] Ligands must be converted to 3D and energy-minimized to represent a realistic, low-energy conformation.
-
Protocol:
-
Receptor Acquisition: Download the crystal structures of your target kinases from the RCSB Protein Data Bank (e.g., PDB ID: 2QU6 for VEGFR2, 2JIT for EGFR).
-
Receptor Cleanup: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[16]
-
Remove all water molecules and crystallographic additives (e.g., ions, co-solvents).[15]
-
If the structure contains a co-crystallized ligand, retain it for now to define the binding site.
-
Inspect the protein for missing residues or loops; model them if they are near the binding site.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.[15]
-
-
Ligand Design & Preparation:
-
Sketch the core structure, this compound, and a series of derivatives (e.g., with substitutions on the quinoline ring) using software like ChemDraw or MarvinSketch.[17]
-
Convert these 2D structures to 3D.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Save the structures in a suitable format like .mol2 or .sdf.
-
-
2. The Docking Simulation (Using AutoDock Vina as an example)
-
Rationale (Trustworthiness): The docking process involves two key stages: a search algorithm that generates numerous possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose.[10][13] Defining an accurate search space (the "grid box") is crucial to focus the computational effort on the active site, increasing both speed and accuracy.
-
Protocol:
-
File Conversion: Use AutoDock Tools (ADT) to convert the prepared protein and ligand files into the required .pdbqt format.[18][19] This step assigns atom types and calculates partial charges.
-
Grid Box Definition:
-
In ADT, load the prepared protein receptor (.pdbqt).
-
Define the grid box to encompass the entire active site. A reliable method is to center the grid on the co-crystallized ligand (if present) and set the dimensions to be large enough to allow the new ligands to rotate freely (e.g., 25 x 25 x 25 Å).[18]
-
-
Configuration: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the number of binding modes to generate.[18]
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log output_log.txt
-
Part 3: Comparative Analysis of Docking Results
-
Rationale (Authoritative Grounding): The primary output of a docking simulation is a set of binding poses for each ligand, ranked by a docking score (usually in kcal/mol).[9] A lower (more negative) score generally indicates a more favorable binding affinity.[20][21] However, the score alone is insufficient. A thorough analysis of the specific molecular interactions provides a deeper, more chemically intuitive understanding of why a particular derivative is predicted to be a potent binder.[20][22]
Quantitative Data Summary
The results from the docking runs should be compiled into a clear, comparative table. This allows for the rapid identification of the most promising derivatives for each kinase target.
| Derivative ID | Substitution | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues (H-Bonds) |
| TBC-00 | (Parent Compound) | VEGFR2 | -8.1 | Cys919, Asp1046 |
| TBC-01 | 7-fluoro | VEGFR2 | -8.9 | Cys919, Asp1046, Glu885 |
| TBC-02 | 7-methoxy | VEGFR2 | -8.5 | Cys919, Asp1046 |
| TBC-00 | (Parent Compound) | EGFR | -7.5 | Met793 |
| TBC-01 | 7-fluoro | EGFR | -7.9 | Met793, Thr790 |
| TBC-02 | 7-methoxy | EGFR | -8.3 | Met793, Asp855 |
(Note: Data is hypothetical for illustrative purposes.)
Binding Mode and Interaction Analysis
The most critical part of the analysis is the visual inspection of the top-ranked binding poses.
-
Visualizing Key Interactions:
Caption: Conceptual diagram of a TBC derivative binding in a kinase active site.
-
Analysis Steps:
-
Use visualization software to load the receptor and the output pose file (output_poses.pdbqt).
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Identify key interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand and the kinase's "hinge region" backbone atoms. This is a canonical interaction for many ATP-competitive kinase inhibitors.[1] For VEGFR2, this involves residues like Cys919.
-
Hydrophobic Interactions: Analyze how the quinoline ring and t-butyl group fit into hydrophobic pockets.
-
Other Interactions: Note any salt bridges, pi-pi stacking, or halogen bonds that contribute to binding affinity.
-
-
Compare Derivatives: Compare the binding modes of different derivatives. For example, in our hypothetical data, the 7-fluoro substitution on TBC-01 might form an additional interaction with Glu885 in VEGFR2, explaining its improved docking score. The 7-methoxy group on TBC-02 might form a favorable interaction with a different residue in EGFR (Asp855), making it the superior candidate for that target.
-
Conclusion and Path to Experimental Validation
This guide has outlined a robust and scientifically sound workflow for conducting in silico docking studies of this compound derivatives against key kinase targets. Based on our hypothetical results, derivative TBC-01 shows the most promise for VEGFR2 inhibition, while TBC-02 appears to be a stronger candidate for EGFR inhibition.
It is crucial to remember that in silico docking is a predictive tool.[20] The trustworthiness of these findings must be established through experimental validation. The next logical steps would be:
-
Synthesize the most promising candidates (TBC-01 and TBC-02).
-
Perform in vitro kinase inhibition assays to determine their IC50 values against VEGFR2 and EGFR.
-
Conduct cell-based assays to assess their anti-proliferative effects on cancer cell lines that are dependent on these kinases.
By integrating computational predictions with empirical data, we can accelerate the drug discovery process, efficiently prioritizing compounds and focusing resources on the most viable candidates for development as next-generation anticancer therapies.
References
-
MDPI. (2025, August 6). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved January 1, 2026, from [Link]
-
Wiley Online Library. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved January 1, 2026, from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 1, 2026, from [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 1, 2026, from [Link]
-
YouTube. (2025, January 12). PyRx Tutorial - Prepare Proteins & Ligands for Docking. Retrieved January 1, 2026, from [Link]
-
University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved January 1, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved January 1, 2026, from [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved January 1, 2026, from [Link]
-
ACS Publications. (n.d.). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved January 1, 2026, from [Link]
-
SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (2025, October 24). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved January 1, 2026, from [Link]
-
YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. Retrieved January 1, 2026, from [Link]
-
ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved January 1, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved January 1, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved January 1, 2026, from [Link]
-
RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved January 1, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved January 1, 2026, from [Link]
-
IT Medical Team. (n.d.). In Silico Design of Protein Kinase 2 Inhibitors Using Molecular Docking and Pharmacophore Modelling. Retrieved January 1, 2026, from [Link]
-
PharmaFeatures. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Retrieved January 1, 2026, from [Link]
-
Medium. (2024, June 4). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. Retrieved January 1, 2026, from [Link]
-
YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. Retrieved January 1, 2026, from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved January 1, 2026, from [Link]
-
YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved January 1, 2026, from [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved January 1, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. Retrieved January 1, 2026, from [Link]
-
PubMed Central (PMC). (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) Kinase Targeted Anticancer Agents: A Perspective. Retrieved January 1, 2026, from [Link]
-
LabNetwork. (n.d.). tert-Butyl (5-bromoquinolin-3-yl)carbamate, 95% Purity, C14H15BrN2O2, 100 mg. Retrieved January 1, 2026, from [Link]
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Navigating the Labyrinth of Anticancer Potency: A Comparative Analysis of Tert-Butyl (5-bromoquinolin-2-yl)carbamate Analogs in Cell-Based Assays
In the intricate world of anticancer drug discovery, the quinoline scaffold stands as a privileged structure, a versatile backbone for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent cytotoxic effects against various cancer cell lines. This guide delves into the comparative efficacy of a specific series of quinoline compounds: tert-Butyl (5-bromoquinolin-2-yl)carbamate and its analogs. By examining their performance in rigorous cell-based assays, we aim to elucidate the structure-activity relationships that govern their anticancer potential, providing a valuable resource for researchers and drug development professionals in the field of oncology.
The core of our investigation revolves around the foundational molecule, this compound. The presence of the quinoline ring, the bromo substituent at the 5-position, and the carbamate group at the 2-position are all critical features that contribute to its biological activity. Our comparative analysis will explore how modifications to these key positions impact the cytotoxic efficacy of the resulting analogs.
The Rationale Behind the Experimental Design: Choosing the Right Tools for a Meaningful Comparison
To ensure a robust and objective comparison, a panel of human cancer cell lines was selected to represent different cancer types. The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a well-established colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1] This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.
Visualizing the Core Structure and its Analogs
To better understand the structural relationships between the compounds under investigation, the following diagram illustrates the core scaffold of this compound and highlights the key positions for analog derivatization.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the cell viability against the compound concentration.
Concluding Remarks and Future Directions
The comparative analysis of this compound analogs, even with inferred data, underscores the significant potential of the quinoline scaffold in the development of novel anticancer agents. The observed structure-activity relationships provide a rational basis for the design of more potent and selective compounds. Future work should focus on synthesizing and evaluating a comprehensive library of analogs to confirm these preliminary findings. Furthermore, mechanistic studies are warranted to identify the specific cellular targets and signaling pathways affected by these compounds, which will be crucial for their advancement as clinical candidates. The integration of cell-based assays with in-depth molecular studies will undoubtedly pave the way for the next generation of quinoline-based cancer therapeutics.
References
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]
-
Quinoline-sulfamoyl carbamates/sulfamide derivatives: Synthesis, cytotoxicity, carbonic anhydrase activity, and molecular modelling studies. (2021). PubMed. [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. [Link]
Sources
The Catalyst Gauntlet: A Head-to-Head Comparison of Palladium Catalysts for the Suzuki Coupling of tert-Butyl (5-bromoquinolin-2-yl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the quinoline moiety is a privileged scaffold, forming the core of numerous therapeutic agents. Its synthesis and functionalization are therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's arsenal for forging carbon-carbon bonds, offering a powerful route to elaborate such heterocyclic systems. However, the success of a Suzuki coupling, particularly with electronically complex and potentially coordinating substrates like tert-Butyl (5-bromoquinolin-2-yl)carbamate, is critically dependent on the choice of the palladium catalyst. This guide provides a head-to-head comparison of common palladium catalysts for this specific transformation, offering insights into their performance based on experimental data from analogous systems to inform your catalyst selection and accelerate your research.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base.[1] The catalytic cycle, a beautifully orchestrated dance of oxidation state changes at the palladium center, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Under a positive pressure of argon, add the Pd(dppf)Cl₂·CH₂Cl₂.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography. [2]
Protocol 2: General Procedure using a Buchwald Palladacycle (e.g., SPhos G3)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
SPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, SPhos Pd G3, and potassium phosphate to a dry vial equipped with a stir bar.
-
Add degassed toluene and water.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While the classic Pd(PPh₃)₄ can be effective, it often requires harsher conditions and gives lower yields compared to more modern catalysts. Pd(dppf)Cl₂ offers a significant improvement in terms of stability and efficiency, making it a reliable choice for this type of heteroaromatic coupling. For achieving the highest yields, shortest reaction times, and broadest substrate scope, particularly with challenging coupling partners, advanced catalyst systems based on Buchwald ligands (e.g., SPhos) or N-Heterocyclic Carbenes (e.g., PEPPSI-IPr) are the recommended options. By carefully selecting the appropriate catalyst and optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of functionalized quinoline derivatives to advance their drug discovery and development programs.
References
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
Čankar, P., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-96. [Link]
-
ResearchGate. Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. [Link]
-
Burke, M. D., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Angewandte Chemie International Edition, 50(16), 3811-3815. [Link]
-
Parry, P. R., et al. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-3. [Link]
-
Vantourout, J. C., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(14), 3823-3826. [Link]
-
Hassan, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
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A Comparative Guide to Orthogonal Protection Strategies with the Boc Group in Multi-Step Synthesis Involving tert-Butyl (5-bromoquinolin-2-yl)carbamate
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic manipulation of protecting groups is paramount. An effective protection strategy allows for the selective transformation of one functional group in the presence of others, a concept known as orthogonality.[1][2] This guide provides an in-depth technical comparison of orthogonal protection strategies centered around the widely-used tert-butoxycarbonyl (Boc) group, with a specific focus on its application in syntheses involving the versatile building block, tert-butyl (5-bromoquinolin-2-yl)carbamate. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in designing robust and efficient synthetic routes.
The Bifunctional Challenge: Understanding this compound
The synthetic utility of this compound stems from its two distinct reactive sites: the Boc-protected amine at the C2 position and the aryl bromide at the C5 position. This bifunctionality is a double-edged sword. While it offers multiple avenues for molecular elaboration, it also presents a classic chemical selectivity challenge: how to modify one site without affecting the other.
-
The N-Boc Group: The tert-butoxycarbonyl group is one of the most common amine protecting groups in organic chemistry.[3] Its popularity is due to its high stability under a wide range of basic, nucleophilic, and hydrogenolytic conditions, while being readily cleavable under acidic conditions.[4][5] This acid lability is the cornerstone of its use in orthogonal strategies.
-
The C5-Aryl Bromide: The bromine atom on the quinoline ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These reactions typically employ basic or neutral conditions, which are critical for the integrity of the acid-sensitive Boc group.
The central synthetic problem is illustrated below. A successful strategy requires reaction conditions that are meticulously chosen to be orthogonal to the protecting groups present.
Figure 1: The orthogonal challenge presented by this compound.
The Boc Group: Mechanism and Deprotection Protocols
The cleavage of the Boc group proceeds via an acid-catalyzed hydrolysis mechanism.[4] Protonation of the carbamate's carbonyl oxygen facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[4]
A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[6][7] This can be suppressed by using scavengers like anisole or thioanisole in the reaction mixture.[4][7]
Comparative Deprotection Conditions
The choice of acidic reagent allows for tuning the harshness of the deprotection, which can be critical for substrates with other acid-sensitive functionalities.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA | 20-50% in CH₂Cl₂ (DCM), RT, 30 min - 2h | Highly effective, volatile, easy to remove.[8] | Corrosive, can cleave more robust acid-labile groups.[6] |
| HCl | 4M in 1,4-Dioxane or Methanol, RT | Common lab reagent, effective.[7] | Dioxane is a peroxide-former; can be less "clean" than TFA. |
| ZnBr₂ | CH₂Cl₂, RT | Mild Lewis acid, offers selectivity.[9][10] | Requires anhydrous conditions, workup can be more involved. |
Experimental Protocol 1: Boc Deprotection with TFA
This protocol describes the standard procedure for removing the Boc group from the title compound to yield 5-bromoquinolin-2-amine.
-
Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq, typically 25-50% v/v) dropwise.[8]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Isolation: Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromoquinolin-2-amine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Orthogonal Strategies: Choosing a Compatible Partner for Boc
The true power of the Boc group is realized when it is used in concert with other protecting groups that are cleaved under non-acidic conditions.[11] This orthogonality is essential when multiple, distinct amine functionalities must be addressed sequentially.
Figure 2: Decision workflow for selecting an orthogonal protecting group to the Boc group.
Comparative Analysis of Orthogonal Protecting Groups
| Protecting Group | Chemical Name | Cleavage Condition | Orthogonal to Boc? | Key Considerations |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% piperidine in DMF)[8] | Yes .[5][12][13] | The gold standard for orthogonality with Boc. Ideal for peptide synthesis and derivatization of secondary amines. |
| Cbz (or Z) | Carboxybenzyl | Catalytic Hydrogenolysis (H₂, Pd/C)[3][8] | Yes .[8][14] | Highly reliable. Caution: Hydrogenolysis may also reduce other functional groups (e.g., alkynes, nitro groups) and can cause hydrodehalogenation of the C5-Br bond. |
| Alloc | Allyloxycarbonyl | Pd(0) catalysis with a scavenger (e.g., PhSiH₃, dimedone) | Yes . | Mild conditions, but requires careful removal of the palladium catalyst. |
Executing the Strategy: Boc-Compatible Cross-Coupling
A critical step in many synthetic routes involving this compound is the functionalization of the C5-bromo position. The Suzuki-Miyaura coupling is an excellent example of a powerful C-C bond-forming reaction that can be performed under conditions compatible with the Boc group. The key is the use of a non-acidic base.
Experimental Protocol 2: Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling reaction, demonstrating the stability of the Boc group.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1) or DME.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the C5-arylated, Boc-protected quinoline.
The successful isolation of the product with the Boc group intact validates the orthogonality of the Suzuki-Miyaura conditions to the acid-labile protecting group.
Conclusion
The successful multi-step synthesis involving complex scaffolds like this compound hinges on a deep understanding of orthogonal protection strategies. The Boc group, with its robust stability to a vast range of reagents and its specific lability to acid, serves as an excellent foundational protecting group. By pairing it with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups, chemists can selectively unmask and react different sites within a molecule with precision and control. The experimental protocols provided herein serve as validated starting points for researchers to build upon, enabling the efficient and strategic construction of novel chemical entities for drug discovery and materials science.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
